molecular formula C24H29Cl2F3N8O3 B8118261 IPN60090 dihydrochloride

IPN60090 dihydrochloride

Cat. No.: B8118261
M. Wt: 605.4 g/mol
InChI Key: MREGZVYRKYDENT-QCUBGVIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPN60090 dihydrochloride is a useful research compound. Its molecular formula is C24H29Cl2F3N8O3 and its molecular weight is 605.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREGZVYRKYDENT-QCUBGVIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2F3N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of IPN60090 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of Glutaminase 1 (GLS1). Tailored for researchers, scientists, and drug development professionals, this document outlines the core scientific principles of IPN60090, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

IPN60090 dihydrochloride is an orally active and highly selective small molecule inhibitor of Glutaminase 1 (GLS1), an enzyme pivotal to cancer cell metabolism.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic process of glutaminolysis.[3] Many tumors exhibit a strong dependence on glutamine for survival and proliferation, making GLS1 a compelling therapeutic target.[3][4][5]

IPN60090 selectively targets the GLS1 isoform, with no significant activity against Glutaminase 2 (GLS2), which is primarily expressed in the liver.[1][2] By inhibiting GLS1, IPN60090 disrupts the downstream production of key metabolites necessary for tumor growth, including alpha-ketoglutarate (B1197944) for the tricarboxylic acid (TCA) cycle, and glutathione, which is essential for maintaining redox balance.[3] This targeted inhibition ultimately hampers the proliferation of cancer cells that are reliant on glutamine metabolism.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 (nM)Reference
Recombinant Human GLS1 (GAC isoform)Dual-Coupled Enzyme Assay31[1][2]
GLS2Dual-Coupled Enzyme Assay>50,000[1][2]
A549 Lung Carcinoma CellsProliferation Assay26[1][2]

Table 2: Preclinical Pharmacokinetic Profile (Mouse)

ParameterRoute of AdministrationValueUnitReference
Clearance (CL)Intravenous (i.v.)4.1mL/min/kg[1][2]
Half-life (t1/2)Intravenous (i.v.)1hour[1][2]
Maximum Concentration (Cmax)Oral (p.o.)19µM[1][2]
Oral Bioavailability (F%)Oral (p.o.)89%[1][2]

Table 3: In Vivo Efficacy

TreatmentModelTumor Growth Inhibition (%)Reference
IPN60090 MonotherapyNot Specified28[1][2]
IPN60090 + TAK228Not Specified85[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the glutaminolysis pathway targeted by IPN60090 and a general workflow for evaluating its in vivo efficacy.

glutaminolysis_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS1 GLS1_inhibition alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminase Glutathione Glutathione Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle IPN60090 IPN60090 IPN60090->Glutamine_int:e

Fig 1. Mechanism of action of IPN60090 in the glutaminolysis pathway.

experimental_workflow start Tumor Cell Implantation in Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, IPN60090) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Data Analysis endpoint->analysis

Fig 2. General experimental workflow for in vivo efficacy studies.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound.

GLS1 Dual-Coupled Enzyme Assay for IC50 Determination

This assay indirectly measures GLS1 activity by coupling the production of glutamate to a second enzymatic reaction that results in a detectable change in absorbance.

Materials:

  • Recombinant human GLS1 (GAC isoform)

  • L-glutamine

  • Glutamate dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing assay buffer, NAD+, and GDH in each well of a 96-well plate.

  • Serial dilutions of this compound are added to the wells. A control with no inhibitor is also included.

  • The reaction is initiated by the addition of L-glutamine and recombinant GLS1 enzyme.

  • The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance at 340 nm is measured kinetically. The conversion of glutamate to alpha-ketoglutarate by GDH reduces NAD+ to NADH, leading to an increase in absorbance at 340 nm.

  • The rate of NADH production is proportional to GLS1 activity.

  • IC50 values are calculated by plotting the percent inhibition of GLS1 activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

A549 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of the A549 human lung carcinoma cell line.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., F-12K medium with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT or resazurin)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • A549 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is included.

  • The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Following incubation, a cell viability reagent is added to each well. For an MTT assay, the reagent is converted by viable cells into a colored formazan (B1609692) product. For a resazurin-based assay, viable cells reduce resazurin (B115843) to the fluorescent resorufin.

  • After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a microplate reader.

  • The IC50 value, representing the concentration of IPN60090 that inhibits cell proliferation by 50%, is determined by plotting the percentage of viable cells against the logarithm of the drug concentration.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation (e.g., A549)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor cells are subcutaneously implanted into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • The treatment group receives this compound orally at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is continued for a predetermined duration or until the tumors in the control group reach a specified size.

  • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Preclinical Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

Materials:

  • Mice

  • This compound formulation for intravenous and oral administration

  • Blood collection supplies

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • A cohort of mice is administered this compound via intravenous injection, and another cohort receives the drug via oral gavage.

  • Blood samples are collected from the mice at multiple time points after drug administration.

  • Plasma is separated from the blood samples.

  • The concentration of IPN60090 in the plasma samples is quantified using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic parameters, including clearance (CL), half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%), are calculated from the plasma concentration-time data.

Conclusion

This compound is a highly selective and orally bioavailable inhibitor of GLS1 with potent anti-proliferative activity in preclinical models of cancer. Its mechanism of action, centered on the disruption of glutamine metabolism, represents a promising therapeutic strategy for tumors dependent on this metabolic pathway. The data presented in this guide underscore the potential of IPN60090 as a novel anti-cancer agent and provide a framework for its continued investigation and development. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[3][4][5][6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IPN60090 Dihydrochloride: A Clinical-Stage GLS1 Inhibitor

Introduction

This compound, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase (B10826351) 1 (GLS1).[1][2][3] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in the metabolic reprogramming of many tumor cells.[4][5] By inhibiting GLS1, IPN60090 disrupts cancer cell proliferation and survival, making it a promising therapeutic agent for various solid tumors, including lung and ovarian cancers.[1][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical and Physicochemical Properties

IPN60090 was developed through a discovery program focused on optimizing both the pharmacokinetic and physicochemical properties of GLS1 inhibitors to ensure high oral exposure and sustained target engagement in a clinical setting.[1][4]

PropertyValue
Chemical Formula C₂₇H₃₅N₇O₄S ⋅ 2HCl
Molecular Weight 626.6 g/mol (dihydrochloride salt)
Appearance Light yellow to yellow solid powder
LogP 1.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 11

Mechanism of Action

IPN60090 selectively targets the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[1][2] GLS1 is a key enzyme in the metabolic pathway that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of several crucial molecules for cancer cell proliferation and survival, including:

  • α-ketoglutarate: A key intermediate in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production.[4]

  • Glutathione: A major antioxidant that protects cells from reactive oxygen species (ROS).[4]

  • Ammonia: A building block for protein synthesis.[4]

By inhibiting GLS1, IPN60090 depletes the intracellular pool of glutamate, leading to a disruption of these vital cellular processes and ultimately inducing cancer cell death.[3]

Signaling Pathway

GLS1_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter GLS1 GLS1 Glutamine_int->GLS1 Glutamate Glutamate GLS1->Glutamate Ammonia Ammonia GLS1->Ammonia IPN60090 IPN60090 IPN60090->GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione Glutamate->Glutathione TCA_Cycle TCA Cycle (Energy Production) alpha_KG->TCA_Cycle Redox_Balance Redox Balance Glutathione->Redox_Balance Protein_Synthesis Protein Synthesis Ammonia->Protein_Synthesis

Mechanism of IPN60090 action on the glutamine metabolic pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity

Assay TypeTarget/Cell LineIC₅₀ (nM)Notes
Enzyme Inhibition AssayPurified recombinant human GLS1 (GAC isoform)31No activity against GLS2 (>50,000 nM)[1][2]
Cell Proliferation AssayA549 (human lung carcinoma)26Demonstrates potent anti-proliferative effects.[2]

Table 2: Preclinical Pharmacokinetics

SpeciesDose (mg/kg)RouteCₘₐₓ (µM)t₁/₂ (h)F%
Mouse10p.o.19189%
Mouse3i.v.-1-

Table 3: In Vivo Efficacy

Tumor ModelTreatmentTumor Growth InhibitionNotes
H2122 non-small cell lung cancer xenograftIPN60090 (100 mg/kg, p.o., BID)Similar to CB-839 (250 mg/kg, p.o., BID)Demonstrates comparable efficacy to another clinical-stage GLS1 inhibitor at a lower dose.[1]
H460 xenograftIPN60090 (bis-hydrochloride)Dose-dependent target engagementShowed a decrease in glutamate:glutamine ratios.[1]
Various advanced solid tumors (Phase I)IACS-6274 (IPN60090) at escalating dosesDisease control rate of 60% at 12 weeksWell-tolerated with preliminary antitumor activity. The recommended Phase 2 dose is 180mg BID.[8]

Experimental Protocols

1. GLS1 Enzyme Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures the activity of GLS1 by quantifying the production of glutamate.

Workflow Diagram

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, GLS1 Enzyme, Glutamine, and IPN60090 dilutions Incubate Incubate GLS1 with IPN60090 Reagents->Incubate Add_Glutamine Add Glutamine to start reaction Incubate->Add_Glutamine Reaction_Mix Incubate to allow Glutamate production Add_Glutamine->Reaction_Mix Add_Detection_Reagents Add Glutamate Dehydrogenase, NAD+, and Diaphorase Reaction_Mix->Add_Detection_Reagents Measure_Signal Measure fluorescence (Resorufin formation) Add_Detection_Reagents->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

References

The Discovery and Development of IPN60090 Dihydrochloride: A Potent and Selective GLS1 Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090 dihydrochloride, a novel, potent, and selective small-molecule inhibitor of glutaminase-1 (GLS1), has emerged as a promising therapeutic agent in the landscape of precision oncology. Developed through a collaborative effort between The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division and Ipsen Biopharmaceuticals, IPN60090 targets the metabolic vulnerability of cancer cells dependent on glutamine metabolism. Preclinical studies have demonstrated its robust anti-tumor activity in specific, biomarker-defined cancer subtypes. Currently undergoing clinical evaluation, IPN60090 represents a targeted approach to cancer therapy with the potential to address unmet medical needs in patient populations with specific genetic alterations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical investigation of this compound.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently dysregulated in cancer is glutaminolysis, the process of converting glutamine into glutamate, which serves as a crucial source of carbon and nitrogen for various biosynthetic pathways and for maintaining redox homeostasis.[1][2][3] Glutaminase-1 (GLS1) is the rate-limiting enzyme in this pathway, catalyzing the conversion of glutamine to glutamate.[3][4][5] Its pivotal role in cancer cell metabolism makes it an attractive therapeutic target.[1][2][3][4][5]

IPN60090 was developed as a potent and selective inhibitor of GLS1, aiming to exploit the glutamine dependency of certain tumors.[6][7][8] The discovery program for IPN60090 focused on optimizing not only its potency but also its physicochemical and pharmacokinetic properties to ensure high oral exposure and sustained target engagement in a clinical setting.[7][8][9]

Discovery and Lead Optimization

The discovery of IPN60090 was the result of a focused lead optimization program aimed at improving upon existing GLS1 inhibitors, which often suffered from suboptimal pharmacokinetic properties.[7] The program prioritized the development of a compound with excellent oral bioavailability and metabolic stability, alongside high potency and selectivity for GLS1 over GLS2.[7] This effort culminated in the identification of IPN60090 (also known as IACS-6274), a compound with a favorable preclinical profile warranting clinical investigation.[7][9]

Mechanism of Action

IPN60090 exerts its anti-tumor effect by selectively inhibiting the enzymatic activity of GLS1.[6][7] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival and proliferation.[7] This includes the tricarboxylic acid (TCA) cycle, glutathione (B108866) synthesis (critical for redox balance), and the synthesis of other essential biomolecules.[7]

IPN60090_Mechanism_of_Action Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle Glutathione Glutathione (Redox Balance) Glutamate->Glutathione Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamate->Biosynthesis GLS1->Glutamate IPN60090 IPN60090 IPN60090->GLS1 Proliferation Tumor Cell Proliferation & Survival TCA_Cycle->Proliferation Glutathione->Proliferation Biosynthesis->Proliferation Xenograft_Study_Workflow start Start cell_culture H2122 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Oral Administration (IPN60090 or Vehicle) randomization->treatment Treatment Group randomization->treatment Control Group monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis Logical_Development_Pathway discovery Lead Discovery & Optimization preclinical Preclinical Development discovery->preclinical clinical Clinical Development preclinical->clinical sub_preclinical In Vitro & In Vivo Pharmacology & Toxicology preclinical->sub_preclinical approval Regulatory Approval & Market Launch clinical->approval sub_clinical Phase I, II, III Clinical Trials clinical->sub_clinical

References

IPN60090 dihydrochloride as a selective GLS1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to IPN60090 Dihydrochloride (B599025): A Selective GLS1 Inhibitor

Executive Summary

IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1).[1][2] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and many tumors exhibit a strong dependence on glutamine for energy production, biosynthesis, and maintaining redox balance.[3] GLS1 is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate (B1630785).[4][5][6] By inhibiting GLS1, IPN60090 disrupts these critical metabolic pathways, thereby impeding the proliferation of cancer cells reliant on glutamine.[4][7] Preclinical data has demonstrated robust anti-tumor activity in specific, biomarker-defined cancer subsets, leading to its advancement into Phase I clinical trials for patients with advanced solid tumors.[3][4][8] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to IPN60090.

Mechanism of Action: Targeting Cancer Metabolism

Glutaminase 1 is a critical node in cancer cell metabolism. It converts glutamine to glutamate, which serves as a precursor for multiple vital downstream pathways:

  • Energy Production: Glutamate is converted to α-ketoglutarate, a key intermediate that enters the tricarboxylic acid (TCA) cycle to generate ATP and other metabolic precursors.[4][9]

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866), the primary endogenous antioxidant, which protects cancer cells from oxidative stress.[4]

  • Biosynthesis: The nitrogen from glutamine, via glutamate, is used for the synthesis of nucleotides and other amino acids.[4]

Many cancer types upregulate GLS1 to meet the high metabolic demands of rapid proliferation.[5][6] IPN60090 selectively binds to and inhibits GLS1, blocking these downstream effects and leading to cancer cell death, particularly in tumors with a high dependency on glutaminolysis.[2][3]

sub sub proc proc inh inh path path eff eff Gln_ext Extracellular Glutamine Gln_int Intracellular Glutamine Gln_ext->Gln_int ASCT2 Transporter GLS1 GLS1 Gln_int->GLS1 Glu Glutamate GLS1->Glu aKG α-Ketoglutarate Glu->aKG GSH Glutathione Synthesis Glu->GSH IPN IPN60090 IPN->GLS1 TCA TCA Cycle aKG->TCA ROS Redox Balance (↓ ROS) GSH->ROS Energy Energy & Biosynthesis TCA->Energy

Caption: IPN60090 blocks the GLS1-mediated conversion of glutamine to glutamate.

Quantitative Data Summary

IPN60090 demonstrates high potency for GLS1, excellent selectivity over the GLS2 isoform, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
ParameterTarget/Cell LineIC50 (nM)Reference
Enzyme Inhibition Recombinant Human GLS1 (GAC isoform)31[1][10]
Enzyme Inhibition Recombinant Human GLS2>50,000[1][10]
Cell Proliferation A549 Lung Cancer Cells26[1][10]
Table 2: Preclinical Pharmacokinetic Profile
ParameterValueDosing RouteReference
Clearance (CL) 4.1 mL/min/kgIV (3 mg/kg)[1][2]
Half-life (t½) 1 hourIV (3 mg/kg)[1][2]
Max Concentration (Cmax) 19 µMPO (10 mg/kg)[1][2]
Oral Bioavailability (F%) 89%PO (10 mg/kg)[1][2]

Preclinical Development and Rationale

The development of IPN60090 was driven by the need for a GLS1 inhibitor with superior physicochemical and pharmacokinetic properties compared to earlier compounds.[4][7][11] Preclinical studies have validated its efficacy and identified patient populations most likely to respond.

cond cond bio bio drug drug out out C Cancer with Metabolic Dysregulation B Biomarker Status? C->B KEAP1 KEAP1/NFE2L2 Mutations (e.g., Lung Cancer) B->KEAP1 Yes ASNS Low ASNS Expression (e.g., Ovarian Cancer) B->ASNS Yes Other Other Tumors B->Other No IPN Administer IPN60090 KEAP1->IPN ASNS->IPN LR Less Likely to Respond Other->LR SR Sensitized Response IPN->SR

Caption: Biomarker-driven strategy for patient selection in IPN60090 clinical trials.
Biomarkers for Patient Selection

Preclinical research identified key biomarkers that confer sensitivity to GLS1 inhibition with IPN60090:

  • KEAP1/NFE2L2 Mutations: Found in some lung cancers, these mutations lead to oxidative stress, increasing reliance on glutamine for glutathione synthesis.[3][12]

  • Low Asparagine Synthetase (ASNS) Expression: Cancers with low ASNS are unable to synthesize asparagine and are more dependent on glutamine metabolism, making them vulnerable to GLS1 inhibition.[3]

These biomarkers are being used to select patients for the ongoing Phase I clinical trial, representing a targeted approach to cancer therapy.[3][8]

In Vivo Efficacy

In preclinical tumor models, orally administered IPN60090 demonstrated significant, dose-dependent anti-tumor activity.[1][10] A tolerated dose of 100 mg/kg twice daily resulted in robust target engagement and tumor growth inhibition.[1][2][10] Notably, the efficacy of IPN60090 at 100 mg/kg was comparable to that of the GLS1 inhibitor CB-839 dosed at 250 mg/kg.[1][10] Combination studies have also shown promise; for instance, combining IPN60090 with TAK228 resulted in 85% tumor growth inhibition, a significant improvement over the 28% inhibition seen with IPN60090 monotherapy.[2]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize IPN60090.

GLS1/GLS2 Dual-Coupled Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of GLS1 by measuring the production of a downstream product.

  • Enzyme Preparation: Purified recombinant human GLS1 (GAC isoform) or GLS2 is prepared in an appropriate assay buffer.

  • Compound Preparation: IPN60090 dihydrochloride is serially diluted to create a range of concentrations for IC50 determination.

  • Reaction Initiation: The reaction is initiated by adding L-glutamine (substrate) to wells containing the enzyme and either IPN60090 or vehicle control. The conversion of glutamine to glutamate is coupled to a second enzymatic reaction; glutamate dehydrogenase converts glutamate to α-ketoglutarate, which simultaneously reduces NAD+ to NADH.

  • Detection: The rate of NADH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the vehicle control. The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation.

A549 Cell Proliferation Assay

This assay measures the effect of IPN60090 on the growth of cancer cells.

  • Cell Plating: A549 lung carcinoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or a vehicle control.

  • Incubation: Cells are incubated for a period of 72 to 96 hours to allow for multiple cell divisions.

  • Viability Assessment: Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo® or resazurin), which quantifies ATP levels or metabolic activity, respectively. Luminescence or fluorescence is read using a plate reader.

  • Data Analysis: The signal from treated wells is normalized to the vehicle control wells. The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

start start step step check check end end A Start: Identify Lead Compound B In Vitro Screening: GLS1 Enzyme Assay A->B C Cell-Based Assay: (e.g., A549 Proliferation) B->C D Potent & Selective? C->D E Preclinical PK Studies (IV & PO Dosing) D->E Yes J Stop or Redesign D->J No F Good Bioavailability? E->F G In Vivo Efficacy Study (Xenograft Model) F->G Yes F->J No H Tumor Growth Inhibition? G->H I Phase I Clinical Trial H->I Yes H->J No

Caption: A generalized workflow for the preclinical evaluation of a GLS1 inhibitor.
In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of IPN60090 in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Randomization and Dosing: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. IPN60090 is formulated in a suitable vehicle (e.g., 0.5% aqueous methylcellulose) and administered orally, typically twice daily (BID), at specified doses (e.g., 100 mg/kg).[4]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 30 days).[1][10]

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure target engagement, such as the ratio of glutamate to glutamine, to confirm the biological effect of the drug.[1][2]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.

Clinical Status

IPN60090 (IACS-6274) is currently in a Phase I, first-in-human, biomarker-driven clinical trial for patients with advanced solid tumors.[3][8] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug, as well as to determine the recommended Phase II dose.[8][13] Initial results have confirmed that IPN60090 effectively inhibits GLS1 activity in patients.[3] Future trial cohorts are planned to explore combinations with other anti-cancer agents, including checkpoint inhibitors and targeted therapies.[3]

References

IPN60090 Dihydrochloride: A Deep Dive into Target Selectivity Over GLS2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPN60090 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in cancer cell metabolism. This technical guide provides an in-depth analysis of the target selectivity of IPN60090 for GLS1 over its isoform, glutaminase 2 (GLS2). Through a comprehensive review of preclinical data, this document outlines the quantitative measures of selectivity, the detailed experimental protocols used for its determination, and the underlying biochemical pathways. This information is intended to equip researchers and drug development professionals with a thorough understanding of IPN60090's mechanism of action and its therapeutic potential.

Quantitative Assessment of Target Selectivity

The selectivity of IPN60090 dihydrochloride for GLS1 over GLS2 is a cornerstone of its therapeutic profile. This selectivity has been quantified through the determination of the half-maximal inhibitory concentration (IC50) for each enzyme. The data clearly demonstrates that IPN60090 is a highly potent inhibitor of GLS1 with negligible activity against GLS2.

Enzyme Inhibitor IC50 (nM) Selectivity (fold)
GLS1 (recombinant human, GAC isoform)IPN6009031[1][2]>1600
GLS2 (recombinant human)IPN60090>50,000[1][2]

Table 1: In vitro IC50 values for IPN60090 against GLS1 and GLS2.

The profound difference in IC50 values, with IPN60090 being over 1600-fold more selective for GLS1, underscores the inhibitor's precision. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Experimental Protocols

The determination of IPN60090's selectivity was primarily achieved through a robust biochemical assay. The following section details the methodology employed in the key experiments.

Dual-Coupled Enzyme Assay for GLS1 and GLS2 Activity

A dual-coupled enzyme assay was utilized to measure the enzymatic activity of purified recombinant human GLS1 (GAC isoform) and GLS2. This method indirectly quantifies glutaminase activity by measuring the production of one of its products, glutamate (B1630785). The glutamate produced is then used as a substrate in a subsequent enzymatic reaction that generates a detectable signal.

Principle:

The assay is based on the following coupled reactions:

  • Glutaminase (GLS1 or GLS2): L-Glutamine + H₂O → L-Glutamate + NH₃

  • Glutamate Dehydrogenase (GDH): L-Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺

The production of NADH is directly proportional to the glutaminase activity and can be monitored by measuring the increase in absorbance or fluorescence.

Materials:

  • Purified recombinant human GLS1 (GAC isoform) and GLS2

  • L-Glutamine

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • A reaction mixture containing the assay buffer, L-glutamine, NAD⁺, and GDH is prepared.

  • Varying concentrations of this compound are added to the wells of a microplate.

  • The enzymatic reaction is initiated by the addition of either GLS1 or GLS2 to the respective wells.

  • The plate is incubated at a controlled temperature (e.g., 37°C).

  • The rate of NADH production is measured over time by monitoring the change in absorbance at 340 nm or fluorescence (Excitation/Emission wavelengths specific for NADH).

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the relevant biological context, the following diagrams have been generated using the DOT language.

G cluster_0 GLS1/GLS2 Inhibition Assay reagents Assay Reagents (Glutamine, NAD+, GDH) plate Microplate Incubation reagents->plate inhibitor IPN60090 (Varying Concentrations) inhibitor->plate enzyme GLS1 or GLS2 enzyme->plate reader Plate Reader (Measure NADH) plate->reader analysis IC50 Calculation reader->analysis

Caption: Workflow for determining the IC50 of IPN60090 for GLS1 and GLS2.

G cluster_1 Glutamine Metabolism Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA IPN60090 IPN60090 GLS1 GLS1 IPN60090->GLS1 GLS2 GLS2

Caption: Simplified glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS1.

Mechanism of Action and Therapeutic Implications

Glutaminase 1 is a key enzyme in the metabolic pathway of glutaminolysis, which is the process of converting glutamine into glutamate.[3] In many cancer cells, there is an increased reliance on glutamine as a source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[3] By selectively inhibiting GLS1, IPN60090 effectively cuts off this crucial nutrient supply to cancer cells, leading to metabolic stress and ultimately, cell death.

The high selectivity of IPN60090 for GLS1 over GLS2 is of significant therapeutic importance. While GLS1 is broadly expressed and often upregulated in tumors, GLS2 expression is more restricted, with notable levels in the liver. Inhibition of GLS2 could potentially lead to unwanted side effects related to normal liver function. The targeted action of IPN60090 on GLS1 minimizes the risk of these off-target effects, thereby offering a more favorable safety profile.

Conclusion

This compound is a potent and exceptionally selective inhibitor of GLS1. The quantitative data from in vitro assays unequivocally demonstrates its preferential binding to GLS1 over GLS2. The detailed experimental protocols provide a clear framework for the validation of its selectivity. The high degree of target selectivity, coupled with its crucial role in cancer cell metabolism, positions IPN60090 as a promising therapeutic agent in oncology. Further research and clinical development will continue to delineate its full potential in treating various malignancies.

References

The Structure-Activity Relationship of IPN60090 Dihydrochloride: A Deep Dive into a Clinical-Stage GLS-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase-1 (GLS-1), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth analysis of its structure-activity relationship (SAR), detailing the journey from lead compound to the clinical candidate. The following sections present quantitative data, experimental protocols, and visual representations of key biological pathways and drug discovery workflows.

Quantitative Structure-Activity Relationship Data

The development of IPN60090 (also referred to as Compound 27) involved systematic modifications of a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data from these studies.[1]

Table 1: Initial Scaffold and Wing Group Modifications [1]

CompoundR GroupGLS-1 IC50 (nM)A549 Cell IC50 (nM)Human Liver Microsomal Stability (Clint, mL/min/kg)Kinetic Solubility (μM, pH 7.4)
2 (Lead) -CH2-Ph242838< 0.2
4 (CB-839) -CH2-(2-F-Ph)810150.5
5 -CH2-Ph162529< 0.2
6 -CH2-(2-pyridyl)1219221.2
7 -CH2-(4-OCF3-Ph)58> 100< 0.2

Table 2: Pyridazine Wing Exploration [1]

CompoundR GroupGLS-1 IC50 (nM)A549 Cell IC50 (nM)Human Liver Microsomal Stability (Clint, mL/min/kg)Kinetic Solubility (μM, pH 7.4)
8 -CH2-(4-CF3-Ph)612450.3
14 -CH2-(2-pyridyl)915182.5
15 -CH2-(3-pyridyl)1122253.1

Table 3: Triazole Wing Optimization [1]

CompoundR' GroupGLS-1 IC50 (nM)A549 Cell IC50 (nM)Human Liver Microsomal Stability (Clint, mL/min/kg)Kinetic Solubility (μM, pH 7.4)
14 -Me915182.5
16 -Et711123.8
17 -nPr6985.2
18 -cPr5767.1
24 -CH2CHF246415
27 (IPN60090) -CH(CH3)OH35< 325

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of IPN60090 and its analogs.[1]

GLS-1 (GAC Isoform) Enzyme Assay

This assay indirectly measures the conversion of glutamine to glutamate (B1630785).

  • Enzyme Source: Purified recombinant human GLS-1 (GAC isoform).

  • Assay Principle: A dual-coupled enzyme system is used. The glutamate produced by GLS-1 is converted by glutamate oxidase, generating hydrogen peroxide. This is followed by a reaction with horseradish peroxidase and Amplex Red to produce a fluorescent signal.

  • Procedure:

    • The test compound is pre-incubated with the GLS-1 enzyme in assay buffer.

    • The reaction is initiated by the addition of the substrate, L-glutamine.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The detection reagents (glutamate oxidase, HRP, Amplex Red) are added.

    • Fluorescence is measured at an excitation of 535 nm and an emission of 590 nm.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

A549 Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compounds on the A549 human lung carcinoma cell line.

  • Cell Line: A549 cells.

  • Assay Principle: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound.

    • After a 72-hour incubation period, the CellTiter-Glo® reagent is added to the wells.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the resulting dose-response curves.

Liver Microsomal Stability Assay

This in vitro assay predicts the metabolic clearance of a compound by liver enzymes.

  • Microsome Source: Pooled human liver microsomes.

  • Assay Principle: The rate of disappearance of the test compound when incubated with liver microsomes in the presence of NADPH is measured.

  • Procedure:

    • The test compound is incubated with human liver microsomes and NADPH in a phosphate (B84403) buffer at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

    • The reaction is quenched by the addition of a solvent like acetonitrile.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The intrinsic clearance (Clint) is calculated from the rate of compound disappearance.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

  • Assay Principle: A concentrated DMSO stock of the compound is diluted into a phosphate buffer at a specific pH (e.g., 7.4), and the concentration of the dissolved compound is measured after a set incubation time.

  • Procedure:

    • A DMSO stock solution of the test compound is added to a phosphate buffer (pH 7.4).

    • The mixture is shaken for a specified period (e.g., 1 hour) at room temperature.

    • The solution is filtered to remove any undissolved precipitate.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Visualizing the Core Concepts

Diagrams are provided below to illustrate key signaling pathways and the logical progression of the research.

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS-1 Ammonia Ammonia (Protein Synthesis) Glutamine->Ammonia GLS-1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle IPN60090 IPN60090 IPN60090->Glutamine Inhibits

Glutamine Metabolism Pathway and IPN60090's Point of Intervention.

SAR_Workflow cluster_0 Lead Identification & Initial Optimization cluster_1 Systematic Optimization cluster_2 Candidate Selection Lead Lead Compound 2 Initial_Analogs Scaffold Proof-of-Concept (Compounds 5-7) Lead->Initial_Analogs Vary Wing Groups Pyridazine_Opt Pyridazine Wing Exploration (Compounds 14, 15) Initial_Analogs->Pyridazine_Opt Improve Solubility & Potency Triazole_Opt Triazole Wing Optimization (Compounds 16-24) Pyridazine_Opt->Triazole_Opt Enhance PK Properties IPN60090 IPN60090 (Compound 27) Clinical Candidate Triazole_Opt->IPN60090 Optimal Balance of Potency, Solubility, and Stability

Structure-Activity Relationship (SAR) Workflow for IPN60090.

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening GLS1_Assay GLS-1 Enzyme Assay In_Vitro_Screening->GLS1_Assay A549_Assay A549 Proliferation Assay In_Vitro_Screening->A549_Assay ADME_Assays In Vitro ADME Assays In_Vitro_Screening->ADME_Assays Data_Analysis SAR Data Analysis and Iteration GLS1_Assay->Data_Analysis A549_Assay->Data_Analysis Microsomal_Stability Microsomal Stability ADME_Assays->Microsomal_Stability Solubility_Assay Aqueous Solubility ADME_Assays->Solubility_Assay Microsomal_Stability->Data_Analysis Solubility_Assay->Data_Analysis Data_Analysis->Compound_Synthesis Design Next Generation

General Experimental Workflow for SAR Studies.

References

IPN60090 Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physicochemical properties of IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of glutaminase-1 (GLS-1). The information is curated for professionals in drug discovery and development, offering critical data on its chemical characteristics, solubility, and biological context.

Core Physicochemical Properties

IPN60090 dihydrochloride is an orally active small molecule that has garnered significant interest for its potential in solid tumor research, particularly in lung and ovarian cancers.[1] Its excellent physicochemical and pharmacokinetic profiles are key attributes for its therapeutic potential.[1][2][3]

PropertyValueSource
Molecular Formula C24H29Cl2F3N8O3[1]
Molecular Weight 605.44 g/mol [1]
CAS Number 2102101-72-2[1]
Appearance Off-white to light yellow solid[1]
LogP 1.6[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 11[4]
Rotatable Bond Count 11[4]

Solubility Profile

The solubility of this compound has been determined in various solvents, which is crucial for both in vitro and in vivo experimental design.

SolventSolubilityNotesSource
DMSO 170 mg/mL (280.79 mM)Requires sonication; hygroscopic nature of DMSO can affect solubility.[1]
Water 100 mg/mL (165.17 mM)Requires sonication.[1]
Formulation 1 ≥ 5 mg/mL (8.26 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation 2 ≥ 5 mg/mL (8.26 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Formulation 3 ≥ 5 mg/mL (8.26 mM)10% DMSO, 90% Corn Oil.[1]

Biological Activity and Mechanism of Action

IPN60090 is a highly selective inhibitor of the kidney-type glutaminase (B10826351) (GLS-1), with an IC50 of 31 nM.[1][2] It shows no significant activity against the liver-type isoform, GLS-2 (IC50 >50,000 nM).[1][2] By inhibiting GLS-1, IPN60090 blocks the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for energy and biosynthesis.[5][6][7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the synthesis of glutathione, which is vital for managing reactive oxygen species.[5]

GLS1_Inhibition_Pathway Glutamine Glutamine GLS1 GLS-1 (Glutaminase-1) Glutamine->GLS1 Substrate Glutamate Glutamate TCA_Cycle α-Ketoglutarate (TCA Cycle) Glutamate->TCA_Cycle Glutathione Glutathione (Redox Balance) Glutamate->Glutathione GLS1->Glutamate Catalyzes conversion IPN60090 IPN60090 IPN60090->GLS1 Inhibits

Mechanism of Action of IPN60090.

Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific findings. Below are summaries of key experimental methodologies.

Determination of logD, logP, and pKa

While the specific results for pKa are not detailed in the available literature, the methodology for determining these physicochemical parameters is referenced.[5] A common approach involves potentiometric titration or UV-metric methods to determine the pKa. The distribution coefficient (logD) is typically measured at various pH values, and the partition coefficient (logP) is determined for the neutral species.

In Vitro GLS-1 Inhibition Assay

The inhibitory activity of IPN60090 against GLS-1 is assessed using a dual-coupled enzyme assay with purified recombinant human GLS-1 (GAC isoform).[5]

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Recombinant_GLS1 Purified Recombinant Human GLS-1 Incubation Incubate GLS-1 with IPN60090 and Glutamine Recombinant_GLS1->Incubation IPN60090_ IPN60090_ dilutions Serial Dilutions of IPN60090 dilutions->Incubation Coupled_Enzyme_Reaction Coupled Enzyme System (e.g., Glutamate Oxidase, HRP) Incubation->Coupled_Enzyme_Reaction Detection Measure Signal (e.g., Fluorescence, Absorbance) Coupled_Enzyme_Reaction->Detection IC50_Curve Generate Dose-Response Curve Detection->IC50_Curve IC50_Calculation Calculate IC50 Value IC50_Curve->IC50_Calculation

Workflow for GLS-1 Inhibition Assay.
Cell Proliferation Assay

The effect of IPN60090 on cancer cell growth is evaluated through a cell proliferation assay, for instance, using the A549 human lung carcinoma cell line.[5]

  • Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for cell proliferation inhibition.

In Vivo Oral Dosing Formulation Preparation

For animal studies, this compound is formulated to ensure adequate bioavailability. A typical protocol for preparing an oral dosing solution is as follows:[1]

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Sequentially add the other co-solvents (e.g., PEG300, Tween-80, and Saline) to the DMSO stock solution.

  • Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Pharmacokinetic Properties

This compound has demonstrated excellent pharmacokinetic properties in preclinical species.[1][2]

SpeciesRouteDoseCmaxt1/2F%
MouseIV3 mg/kg-1 hour-
MousePO10 mg/kg19 µM-89%

Storage and Stability

For long-term storage, this compound solid should be kept at 4°C, sealed, and protected from moisture and light.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under the same sealed and protected conditions.[1] Repeated freeze-thaw cycles should be avoided.

References

IPN60090 Dihydrochloride: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride (B599025), also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][5] This document provides a comprehensive overview of the preclinical data for IPN60090 dihydrochloride, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.

Mechanism of Action

IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle with α-ketoglutarate, supports redox balance through glutathione (B108866) synthesis, and provides building blocks for nucleotide and amino acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes, thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3] Preclinical studies have indicated that tumors with specific genetic alterations, such as mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be particularly sensitive to GLS-1 inhibition.[1][8]

G cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Enters Mitochondrion Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Glutathione->Proliferation GLS1->Glutamate IPN60090 IPN60090 IPN60090->GLS1 Inhibition

Figure 1: IPN60090 Mechanism of Action.

Pharmacological Properties

IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties, enabling high oral exposure and sustained target engagement in preclinical models.[2][3]

In Vitro Potency
ParameterValue
GLS-1 IC50 Data not publicly available

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is described as a "potent" inhibitor.

Pharmacokinetics

IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species.[2]

SpeciesDoseCmax (µM)Tmax (h)AUC (µM·h)Half-life (h)
Mouse Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Rat Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Dog Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: While the search results emphasize excellent pharmacokinetic properties, specific quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not available in the public domain documents reviewed.

Preclinical Efficacy

The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer models, both as a monotherapy and in combination with other agents.

Monotherapy

Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090.[1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

ModelCancer TypeDosingOutcome
H2122 CDX NSCLC100 mg/kg BID, oralSimilar efficacy to CB-839 at 250 mg/kg BID
Ru337 PDX NSCLC100 mg/kg BID, oralRobust in vivo target engagement and tumor growth inhibition
Combination Therapy

Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

  • With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an NSCLC PDX model.[2]

  • With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the anti-tumor immune response by reprogramming T cells and impacting the tumor microenvironment, providing a rationale for combination with checkpoint blockade therapies like pembrolizumab.[8]

Experimental Protocols

In Vivo Xenograft Studies

G start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, IPN60090, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Tissue Collection & Biomarker Analysis endpoint->analysis

Figure 2: Generalized In Vivo Xenograft Study Workflow.

Objective: To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination in immunodeficient mice bearing human tumor xenografts.

Methodology:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., H2122) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into the flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from patients are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.

Biomarkers of Response

A significant aspect of the preclinical development of IPN60090 has been the identification of potential biomarkers to select patients most likely to benefit from treatment.

  • KEAP1/NFE2L2 Mutations: Lung cancers with these mutations have shown increased sensitivity to IPN60090.[1] These mutations lead to a state of oxidative stress, making the cells more reliant on glutamine metabolism for redox balance.

  • Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for asparagine synthesis. Tumors with low ASNS expression may have a greater dependence on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIA-certified assays have been developed to identify patients with low ASNS levels.[1]

Conclusion

This compound is a promising, orally bioavailable, and selective GLS-1 inhibitor with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models, particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key strategy in the clinical development of IPN60090.[1][8]

References

In Vivo Pharmacokinetics of IPN60090 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, also known as Compound 27, is a potent and selective inhibitor of glutaminase-1 (GLS-1) that has entered Phase 1 clinical trials for the treatment of solid tumors.[1][2] GLS-1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate (B1630785), a key nutrient for rapidly proliferating tumor cells.[1][3] By inhibiting GLS-1, IPN60090 disrupts the supply of essential metabolites required for tumor growth and survival.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of IPN60090 dihydrochloride (B599025) in preclinical species, along with detailed experimental protocols for its evaluation. The information presented is synthesized from the pivotal study by Soth et al. (2020) and its supplementary materials.

Mechanism of Action: GLS-1 Inhibition

IPN60090 is a selective inhibitor of the kidney-type glutaminase (B10826351) (GLS-1), with no significant activity against the liver-type isoform (GLS-2).[1] GLS-1 catalyzes the first step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione.[1][3] In many cancers, this pathway is upregulated to meet the high bioenergetic and biosynthetic demands of malignant cells. IPN60090's inhibition of GLS-1 leads to a reduction in glutamate levels and downstream metabolites, thereby impeding tumor cell proliferation.

GLS1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto Transporter Glutamine_mito Glutamine GLS1 GLS-1 Glutamine_mito->GLS1 Glutamate Glutamate GLS1->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH / Transaminases Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA TCA Cycle aKG->TCA Glutamine_cyto->Glutamine_mito IPN60090 IPN60090 IPN60090->GLS1

Figure 1: IPN60090 Mechanism of Action on the GLS-1 Pathway.

In Vivo Pharmacokinetic Data

The in vivo pharmacokinetic profile of IPN60090 has been characterized in rats and dogs following both intravenous (IV) and oral (PO) administration. The compound exhibits excellent oral exposure in these preclinical species.[1]

Table 1: Pharmacokinetic Parameters of IPN60090 in Rats
ParameterIV Administration (Dose: 3 mg/kg)PO Administration (Dose: 10 mg/kg)
T1/2 (h) 1.02.0
Cmax (μM) -19
AUClast (μM*h) 3.978
CL (mL/min/kg) 4.1-
Vss (L/kg) 0.35-
Oral Bioavailability (F%) -89

Data sourced from Soth et al., 2020.

Table 2: Pharmacokinetic Parameters of IPN60090 in Dogs
ParameterIV Administration (Dose: 1 mg/kg)PO Administration (Dose: 3 mg/kg)
T1/2 (h) 2.33.0
Cmax (μM) -3.8
AUClast (μM*h) 1.415
CL (mL/min/kg) 3.2-
Vss (L/kg) 0.59-
Oral Bioavailability (F%) -73

Data sourced from Soth et al., 2020.

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of IPN60090.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing acclimatization Acclimatization (Species: Rat/Dog) fasting Overnight Fasting (Water ad libitum) acclimatization->fasting administration Administer IPN60090 (IV or Oral Gavage) fasting->administration formulation Prepare Dosing Solution (e.g., 0.5% aq. Methylcellulose) formulation->administration blood_draw Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) administration->blood_draw plasma_prep Process to Plasma (Centrifugation with K2EDTA) blood_draw->plasma_prep storage Store Plasma at -80°C plasma_prep->storage extraction Plasma Sample Extraction (e.g., Protein Precipitation) storage->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms->pk_analysis

Figure 2: Generalized Workflow for In Vivo Pharmacokinetic Studies.
Animal Models and Housing

  • Species: Male Sprague-Dawley rats and male beagle dogs were utilized for the pharmacokinetic studies.

  • Housing: Animals were housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They had access to standard chow and water ad libitum, except for a pre-dose fasting period.

  • Acclimatization: Animals were allowed an adequate period of acclimatization to the facility before the commencement of the study.

Dosing Formulation and Administration
  • Formulation for Oral Administration: For oral dosing, IPN60090 dihydrochloride was formulated as a suspension in 0.5% aqueous methylcellulose.

  • Route of Administration:

    • Intravenous (IV): The drug was administered via a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).

    • Oral (PO): The drug was administered via oral gavage for rats and by capsule for dogs.

  • Dose Levels:

    • Rats: 3 mg/kg for IV administration and 10 mg/kg for oral administration.

    • Dogs: 1 mg/kg for IV administration and 3 mg/kg for oral administration.

Blood Sample Collection and Processing
  • Sampling Time Points: Serial blood samples were collected at predetermined time points post-dose. A typical schedule includes pre-dose (0 h) and multiple time points up to 24 hours post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood Collection: Blood samples were collected from an appropriate site (e.g., tail vein or retro-orbital sinus for rats, cephalic or jugular vein for dogs).

  • Anticoagulant: Blood samples were collected into tubes containing K2EDTA as the anticoagulant.

  • Plasma Preparation: The collected blood samples were centrifuged to separate the plasma.

  • Storage: The resulting plasma samples were stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of IPN60090 in plasma samples.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography: Reverse-phase chromatography is commonly employed to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPN60090 and an internal standard are monitored.

  • Quantification: The concentration of IPN60090 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Pharmacokinetic Data Analysis
  • Software: Pharmacokinetic parameters were calculated using standard non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Parameters Calculated: The key parameters determined include, but are not limited to, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss).

  • Oral Bioavailability (F%): The absolute oral bioavailability was calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This compound demonstrates favorable in vivo pharmacokinetic properties in preclinical species, characterized by high oral bioavailability in both rats and dogs. These promising attributes, coupled with its potent and selective inhibition of GLS-1, have supported its advancement into clinical development. The experimental protocols outlined in this guide provide a robust framework for the in vivo evaluation of IPN60090 and other similar small molecule inhibitors, ensuring the generation of reliable and reproducible pharmacokinetic data essential for drug development programs.

References

IPN60090 Dihydrochloride: A Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS1). Dysregulated cellular metabolism is a recognized hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. By targeting GLS1, the first and rate-limiting enzyme in the glutaminolysis pathway, IPN60090 represents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of IPN60090, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its evaluation for solid tumor research.

Introduction: Targeting Cancer Metabolism with IPN60090

Cancer cells undergo metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic pathways often hijacked by tumors is glutaminolysis, the process of converting glutamine into glutamate (B1630785) and other key intermediates.[1] These intermediates fuel the tricarboxylic acid (TCA) cycle, support nucleotide and amino acid biosynthesis, and contribute to redox homeostasis through the production of glutathione (B108866).[1]

Glutaminase-1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2][3] Its expression is frequently upregulated in various cancers and is associated with poor prognosis.[4] IPN60090 is a novel, potent, and selective inhibitor of GLS1, developed by The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division in collaboration with Ipsen Biopharmaceuticals.[5][6] Preclinical and early clinical studies have demonstrated its potential as a targeted therapy for solid tumors, particularly those with specific molecular vulnerabilities.[5][7]

Mechanism of Action

IPN60090 selectively inhibits the kidney-type glutaminase (B10826351) (GLS1), with no significant activity against the liver-type isoform (GLS2).[2] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival. This leads to a depletion of TCA cycle intermediates, reduced glutathione levels, and increased oxidative stress, ultimately inducing cell cycle arrest and apoptosis in glutamine-dependent cancer cells.[1][8]

Signaling Pathway of GLS1 Inhibition by IPN60090

GLS1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporters Glutamate Glutamate Glutamine_int->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis IPN60090 IPN60090 GLS1 GLS1 IPN60090->GLS1 Inhibition GLS1->Glutamate Biomarkers Biomarkers: KEAP1/NFE2L2 mut ASNS low Biomarkers->GLS1 Increased Dependence

Caption: Mechanism of action of IPN60090 in cancer cells.

Biomarkers for Patient Selection

Preclinical and clinical studies have identified key biomarkers that predict sensitivity to IPN60090, enabling a targeted therapeutic approach.

  • KEAP1/NFE2L2 Mutations: Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) genes are found in a subset of non-small cell lung cancers (NSCLC) and are associated with resistance to standard therapies, including immune checkpoint inhibitors.[4][5] These mutations lead to constitutive activation of NRF2, a transcription factor that regulates the cellular antioxidant response. This creates a heightened dependence on glutamine for glutathione synthesis, making these tumors particularly vulnerable to GLS1 inhibition.[5]

  • Low Asparagine Synthetase (ASNS) Expression: In ovarian and other cancers, low expression of asparagine synthetase (ASNS) has been identified as a predictive biomarker for IPN60090 sensitivity.[4][5] ASNS catalyzes the synthesis of asparagine from aspartate and glutamine. Cells with low ASNS expression are more reliant on glutamine metabolism for survival, and therefore more susceptible to the effects of GLS1 inhibition.

Preclinical Data

In Vitro Activity

IPN60090 has demonstrated potent and selective inhibition of GLS1 and significant anti-proliferative activity in various cancer cell lines.

ParameterValueCell Line / AssayReference
GLS1 IC50 31 nMPurified recombinant human GLS1 (GAC isoform)[2]
GLS2 IC50 >50,000 nMPurified recombinant human GLS2[2]
A549 Cell Proliferation IC50 26 nMA549 (NSCLC)[2]
In Vivo Efficacy

Preclinical studies in xenograft models have shown the anti-tumor activity of IPN60090.

Animal ModelTreatmentTumor Growth InhibitionReference
NSCLC XenograftIPN60090 (100 mg/kg, p.o., BID)28% (monotherapy)[8]
NSCLC XenograftIPN60090 (100 mg/kg) + TAK22885% (combination therapy)[8]
Pharmacokinetics

IPN60090 exhibits excellent pharmacokinetic properties in preclinical species, supporting its oral administration.

SpeciesDoseCmaxt1/2F%CLReference
Mouse10 mg/kg (p.o.)19 µM1 hour89%4.1 mL/min/kg[2][8]

Clinical Data

A first-in-human, biomarker-driven Phase I clinical trial (NCT03894540) has evaluated the safety, tolerability, and preliminary efficacy of IPN60090 (IACS-6274) in patients with advanced solid tumors harboring specific molecular alterations.[7][9]

Study Design and Patient Population
  • Design: Phase I, open-label, dose-escalation and dose-expansion study.

  • Patient Population: Patients with advanced solid tumors, including ovarian cancer, NSCLC, melanoma, and others, with molecular alterations such as KEAP1/NFE2L2 mutations or low ASNS expression.[7][10]

Efficacy
EndpointResultReference
Recommended Phase II Dose (RP2D) 180 mg twice daily[7][10]
Best Overall Response Stable Disease in 17 of 20 evaluable patients[7][11]
Disease Control Rate at 12 weeks 60%[7][10][11]
Durable Stable Disease (>6 months) Observed in 6 patients[7][11]

Durable stable disease was observed in patients with ASNS-low ovarian cancer, melanoma resistant to anti-PD-1 therapy, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[7][11]

Safety and Tolerability

IPN60090 was generally well-tolerated at the RP2D.

  • Most Common Treatment-Related Adverse Events (Grade 1-2): Transient photophobia and photopsia.[7]

  • Grade 3-4 Toxicities (mainly at higher doses): Reversible nausea, hypokalemia, hypertension, acute renal failure, and posterior reversible encephalopathy syndrome (PRES), all of which fully resolved.[7]

Experimental Protocols

In Vitro GLS1 Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This protocol describes a common method to determine the IC50 of a GLS1 inhibitor.

Workflow for In Vitro GLS1 Inhibition Assay

In_Vitro_Workflow Reagents Prepare Reagents: - Assay Buffer - Recombinant GLS1 - L-Glutamine (Substrate) - IPN60090 (Inhibitor) - Coupled Enzyme System (e.g., GDH, NAD+) Plate_Prep Plate Preparation: - Add IPN60090 serial dilutions to 384-well plate Reagents->Plate_Prep Enzyme_Add Add GLS1 enzyme to wells Plate_Prep->Enzyme_Add Incubation1 Pre-incubate inhibitor and enzyme Enzyme_Add->Incubation1 Reaction_Start Initiate reaction by adding L-Glutamine Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Detection Add detection reagents Incubation2->Detection Readout Measure signal (e.g., fluorescence or absorbance) Detection->Readout Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Readout->Analysis

Caption: Workflow for a coupled-enzyme GLS1 inhibition assay.

Materials:

  • Recombinant human GLS1 (GAC isoform)

  • L-Glutamine

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 250 µM EDTA, 0.12 mM Triton-X 100)

  • Coupled enzyme system (e.g., Glutamate Dehydrogenase, NAD+)

  • 384-well black, non-binding plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of IPN60090 in assay buffer.

  • Add a small volume (e.g., 2 µL) of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

  • Add the recombinant GLS1 enzyme to each well.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding L-glutamine.

  • Incubate the plate at 37°C for a defined period.

  • Add the components of the coupled enzyme system. The glutamate produced by GLS1 will be converted by glutamate dehydrogenase, leading to a measurable change in NAD(P)H absorbance or a fluorescent signal.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of IPN60090 or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IPN60090 in a xenograft mouse model.

Workflow for In Vivo Xenograft Study

In_Vivo_Workflow Cell_Culture Cancer Cell Culture Cell_Harvest Harvest and Prepare Cells for Injection Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors Reach a Predefined Size Tumor_Growth->Randomization Treatment Administer IPN60090 or Vehicle Control (e.g., p.o., BID) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., weight, pharmacodynamics) Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols for IPN60090 Dihydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2][3] By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 disrupts downstream metabolic pathways essential for tumor cell proliferation and survival, including the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis.[1] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of IPN60090 in cancer cell lines.

Mechanism of Action: Targeting Glutamine Metabolism

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a primary source of carbon and nitrogen. GLS1 catalyzes the first and rate-limiting step in glutamine catabolism. Its inhibition by IPN60090 leads to a depletion of glutamate and subsequent metabolic stress, ultimately hindering cancer cell growth. The inhibition of GLS-1 can also enhance anti-tumor immune responses by altering the tumor microenvironment.[4]

IPN60090_Mechanism_of_Action Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 substrate IPN60090 IPN60090 IPN60090->GLS1 inhibition Glutamate Glutamate GLS1->Glutamate catalysis TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle GSH Glutathione (GSH) Synthesis Glutamate->GSH NH3 Ammonia (Biosynthesis) Glutamate->NH3 Proliferation Tumor Cell Proliferation & Survival TCA_Cycle->Proliferation GSH->Proliferation redox balance NH3->Proliferation Cell_Viability_Workflow start Seed A549 cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with IPN60090 (serial dilutions) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read Apoptosis_Assay_Workflow start Seed and treat cells with IPN60090 harvest Harvest cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze Cell_Cycle_Workflow start Seed and treat cells with IPN60090 harvest Harvest and count cells start->harvest fix Fix in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase A staining solution wash->stain incubate Incubate (30 min, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

Application Notes and Protocols for IPN60090 Dihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS-1), is a clinical-stage therapeutic agent showing promise in preclinical oncology models.[1][2][3][4][5] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and the dependence of many tumor cells on glutamine for proliferation and survival makes GLS-1 a compelling therapeutic target.[1][2][6] IPN60090 inhibits the conversion of glutamine to glutamate (B1630785), a crucial step in the metabolic reprogramming of cancer cells.[1][6][7] These application notes provide detailed protocols for the in vivo administration of IPN60090 dihydrochloride (B599025) in mouse models of cancer, based on available preclinical data.

Mechanism of Action and Signaling Pathway

IPN60090 selectively targets and inhibits the enzyme glutaminase-1 (GLS-1). GLS-1 is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[6][7] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other critical molecules, including glutathione. By inhibiting GLS-1, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and, in some contexts, increased sensitivity to other anti-cancer agents.[1] Furthermore, glutaminase (B10826351) inhibition may enhance anti-tumor immune responses by increasing glutamine levels in the tumor microenvironment, which can support T-cell activation and proliferation.[1][8]

GLS1_Pathway Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 T_Cell T-Cell Activation & Proliferation Glutamine->T_Cell supports Glutamate Glutamate TCA_Cycle TCA Cycle (α-ketoglutarate) Glutamate->TCA_Cycle Glutathione Glutathione (Redox Balance) Glutamate->Glutathione GLS1->Glutamate converts to IPN60090 IPN60090 dihydrochloride IPN60090->GLS1 inhibits Proliferation Tumor Cell Proliferation TCA_Cycle->Proliferation supports Glutathione->Proliferation supports

Fig. 1: IPN60090 inhibits the GLS-1 mediated conversion of glutamine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for IPN60090 dihydrochloride from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters of IPN60090 in CD-1 Mice [1]

ParameterIntravenous (IV) - 3 mg/kgOral (PO) - 10 mg/kg
Cmax -Data not specified
AUClast -Data not specified
F% -Data not specified
CL (mL/min/kg) Data not specified-
Vdss (L/kg) Data not specified-
t1/2 (h) Short (relative to rat/dog)-

Note: The publication notes that pharmacokinetic properties in mice are less favorable than in rats and dogs, with higher clearance and shorter half-lives.[1]

Table 2: In Vivo Efficacy and Dosing in Mouse Models [1]

Mouse ModelDosing RegimenAdministration RouteEfficacy/Target Engagement
H460 NSCLC Xenograft 10, 50, 250 mg/kg (single dose)OralDose-dependent target engagement; maximal inhibition at 50-250 mg/kg.
H2122 NSCLC Xenograft 100 mg/kg, twice dailyOralSimilar efficacy to CB-839 at 250 mg/kg, twice daily.
Ru337 NSCLC PDX 25-100 mg/kg, twice dailyOralRobust in vivo target engagement.
Ru337 NSCLC PDX 100 mg/kg, twice dailyOralTested as monotherapy and in combination with TAK-228.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice to be treated. Assume a standard dosing volume of 10 mL/kg.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% aqueous methylcellulose to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a fine suspension.

  • Visually inspect the suspension for any large particles. It should appear uniform.

  • Prepare the formulation fresh daily and store it at 4°C for the duration of the dosing day. Vortex before each administration.

Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous xenograft tumors.

Materials:

  • Tumor-bearing mice (e.g., NSG mice with H460 xenografts)

  • Prepared this compound suspension

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • Calipers

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before tumor implantation.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 H460 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • Dosing:

    • Weigh each mouse to determine the precise volume of the drug suspension to be administered.

    • Vortex the this compound suspension immediately before drawing it into the syringe.

    • Administer the calculated volume via oral gavage. For a twice-daily regimen, doses should be administered approximately 12 hours apart.

    • The control group should receive the vehicle (0.5% aqueous methylcellulose) on the same schedule.

  • Monitoring:

    • Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and tumor size.

    • Continue treatment for the duration specified in the study design (e.g., 28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses.

    • For target engagement studies, tissues can be collected at specific time points after the last dose (e.g., 8 and 24 hours).[1]

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization dosing Oral Dosing (IPN60090 or Vehicle) randomization->dosing health_monitoring Daily Health & Weight Monitoring dosing->health_monitoring tumor_measurement Tumor Measurement (2-3x/week) dosing->tumor_measurement endpoint Study Endpoint health_monitoring->endpoint End of Study tumor_measurement->endpoint End of Study collection Tissue & Plasma Collection endpoint->collection analysis PD/PK Analysis collection->analysis

Fig. 2: General workflow for in vivo efficacy studies with IPN60090.

Concluding Remarks

This compound is a promising GLS-1 inhibitor with demonstrated in vivo activity in various mouse models of cancer. The protocols provided here offer a framework for conducting preclinical studies to evaluate its efficacy and mechanism of action. Adherence to proper drug formulation and administration techniques is crucial for obtaining reproducible and reliable results. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Oral Administration of IPN60090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth.[1] Preclinical studies have demonstrated the oral bioavailability and anti-tumor efficacy of IPN60090 in various cancer models, including non-small cell lung cancer and ovarian cancer.[1][3] Currently, IPN60090 is undergoing Phase I clinical trials for solid tumors.[1][2][4]

These application notes provide a detailed protocol for the oral administration of IPN60090 dihydrochloride (B599025) in preclinical research settings, particularly for in vivo efficacy and pharmacokinetic studies in mice.

Mechanism of Action

IPN60090 selectively inhibits the kidney-type glutaminase (B10826351) (GLS-1), preventing the hydrolysis of glutamine to glutamate. This inhibition disrupts the anaplerotic flux of glutamine into the tricarboxylic acid (TCA) cycle and impairs the production of essential metabolic intermediates required for rapid cell proliferation. Furthermore, GLS-1 inhibition can modulate the tumor microenvironment and may enhance anti-tumor immune responses.[1]

IPN60090_Mechanism_of_Action cluster_cell Cancer Cell Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Proliferation Cell Proliferation TCA_Cycle->Proliferation Supports IPN60090 IPN60090 IPN60090->GLS1 GLS1->Glutamate Inhibited by

Caption: Mechanism of action of IPN60090 in cancer cells.

Physicochemical and Pharmacokinetic Properties

IPN60090 has been optimized for excellent physicochemical and pharmacokinetic properties, allowing for high oral exposure in preclinical species.[1][4]

PropertyValueReference
Target Glutaminase-1 (GLS-1)[1]
IC₅₀ (A549 cells) 26 nM[5]
Vehicle for Oral Dosing 0.5% aqueous methylcellulose (B11928114) in sterile water[1]
Bioavailability (F%) in mice 89% (at 10 mg/kg p.o.)[5]
Cₘₐₓ in mice 19 µM (at 10 mg/kg p.o.)[5]
t½ in mice 1 hour (at 10 mg/kg p.o.)[5]
Clearance (CL) in mice 4.1 mL/min/kg (at 3 mg/kg i.v.)[5]

Experimental Protocols

Preparation of IPN60090 Dihydrochloride Formulation for Oral Gavage

This protocol details the preparation of a suspension of this compound in 0.5% aqueous methylcellulose for oral administration in mice.

Materials:

  • This compound

  • Methylcellulose (viscosity of ~400 cP for a 2% solution)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker or flask

  • Weighing scale and weigh paper/boats

  • Spatula

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • In a sterile beaker with a magnetic stir bar, add the heated water and slowly sprinkle the required amount of methylcellulose powder onto the surface while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once the methylcellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice to bring the temperature down.

    • Continue stirring in a cold water bath until the solution is clear and viscous. This may take 30-60 minutes.

    • Store the prepared vehicle at 2-8°C.

  • Prepare the IPN60090 Dosing Suspension:

    • On the day of dosing, allow the 0.5% methylcellulose vehicle to equilibrate to room temperature.

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.

    • Weigh the calculated amount of this compound.

    • In a sterile container, add a small amount of the methylcellulose vehicle to the IPN60090 powder to create a paste.

    • Gradually add the remaining volume of the vehicle while stirring continuously to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps. If present, continue to stir until a uniform suspension is achieved.

Dosing_Preparation_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation Heat_Water Heat 1/3 Sterile Water Disperse_MC Disperse Methylcellulose Heat_Water->Disperse_MC Add_Cold_Water Add 2/3 Cold Sterile Water Disperse_MC->Add_Cold_Water Stir_Cool Stir until Clear Add_Cold_Water->Stir_Cool Create_Paste Create Paste with Vehicle Stir_Cool->Create_Paste Weigh_IPN Weigh IPN60090 Weigh_IPN->Create_Paste Add_Vehicle Gradually Add Remaining Vehicle Create_Paste->Add_Vehicle Homogenize Stir to Homogenous Suspension Add_Vehicle->Homogenize

Caption: Workflow for preparing the IPN60090 dosing suspension.

Oral Administration Protocol for Mice

This protocol describes the oral gavage procedure for administering the IPN60090 suspension to mice.

Materials:

  • Prepared IPN60090 dosing suspension

  • Appropriately sized feeding needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the facility and handling for at least one week prior to the study.

    • Weigh each mouse on the day of dosing to calculate the precise volume of the suspension to be administered.

  • Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.

    • Position the mouse in a vertical orientation.

    • Insert the feeding needle gently into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

    • Once the needle is properly positioned in the esophagus, slowly dispense the calculated volume of the IPN60090 suspension.

    • Carefully withdraw the feeding needle.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 30 minutes post-dosing for any immediate adverse reactions, such as respiratory distress or regurgitation.

    • Return the animal to its cage and provide access to food and water ad libitum.

    • Continue to monitor the animals daily for any signs of toxicity, including changes in weight, behavior, or appearance.

In Vivo Efficacy Study Example

In a preclinical xenograft model, IPN60090 has been shown to inhibit tumor growth.[5]

ParameterDescription
Animal Model Non-small cell lung cancer patient-derived xenograft (PDX) model (e.g., Ru337) in immunodeficient mice.[1]
Dosing Regimen 100 mg/kg, administered orally twice daily (BID) for 30 days.[5]
Endpoint Tumor growth inhibition, measured by tumor volume over the course of the study.
Outcome IPN60090 monotherapy resulted in a 28% tumor growth inhibition. In combination with TAK228, an 85% tumor growth inhibition was observed.

Data and Observations

  • IPN60090 demonstrates robust in vivo target engagement at doses of 25-100 mg/kg, as evidenced by changes in the glutamate to glutamine ratio in tumor tissue.[1]

  • The bis-hydrochloride salt of IPN60090 is used for in vivo studies.[1]

  • For pharmacokinetic studies, blood samples are typically collected at various time points post-administration to determine plasma concentrations of the compound.[1]

Safety and Handling

  • Follow all institutional guidelines for the safe handling of chemical compounds and animal research.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound and preparing formulations.

  • Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

Disclaimer

This protocol is intended for research purposes only and should be adapted to meet the specific requirements of your experimental design and institutional guidelines.

References

Application Notes and Protocols for IPN60090 Dihydrochloride in Ovarian Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride (B599025), also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS1).[1] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and the dependence on glutamine metabolism presents a key vulnerability in certain tumor types.[1] In ovarian cancer, preclinical models have demonstrated that tumors with low expression of asparagine synthetase (ASNS) are particularly sensitive to IPN60090 treatment.[1][2] Inhibition of GLS1 by IPN60090 disrupts cancer cell metabolism, leading to an accumulation of DNA damage and subsequent cell death.[2]

These application notes provide a summary of the preclinical findings and detailed protocols for the use of IPN60090 in ovarian cancer xenograft models, based on available research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of IPN60090 in Ovarian Cancer Cell Lines

While specific IC50 values for a broad panel of ovarian cancer cell lines are not publicly available in the reviewed literature, preclinical studies have established that sensitivity to IPN60090 is correlated with low ASNS expression.[2] Researchers should first characterize the ASNS expression levels of their ovarian cancer cell lines of interest to identify potentially sensitive models.

Cell Line CharacteristicExpected Response to IPN60090
Low Asparagine Synthetase (ASNS) ExpressionSensitive
High Asparagine Synthetase (ASNS) ExpressionResistant
In Vivo Efficacy of IPN60090 in Ovarian Cancer Xenograft Models

Preclinical studies in animal models have confirmed that ovarian cancers with low ASNS expression are responsive to IPN60090 treatment.[2] While specific tumor growth inhibition (TGI) percentages for ovarian cancer xenografts are not detailed in the available literature, a study on a patient-derived xenograft (PDX) model of lung cancer reported significant TGI with a combination therapy involving a TORC1/2 inhibitor.[1]

Xenograft ModelTreatmentResult
ASNS-low Ovarian CancerIPN60090Responsive (Specific TGI data not available)[2]
ASNS-high Ovarian CancerIPN60090Not Responsive[2]

Signaling Pathways and Experimental Workflows

IPN60090 Mechanism of Action in ASNS-low Ovarian Cancer

The diagram below illustrates the proposed mechanism of action for IPN60090 in ovarian cancer cells with low ASNS expression. Inhibition of GLS1 leads to a depletion of glutamate, a critical component for the synthesis of the antioxidant glutathione. This disruption of redox homeostasis results in increased reactive oxygen species (ROS), leading to DNA damage and ultimately apoptosis.

IPN60090_Mechanism_of_Action IPN60090 Signaling Pathway in ASNS-low Ovarian Cancer Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 substrate Glutamate Glutamate Glutathione Glutathione Glutamate->Glutathione synthesis ROS ROS Glutathione->ROS neutralization DNA_Damage DNA_Damage ROS->DNA_Damage induction Apoptosis Apoptosis DNA_Damage->Apoptosis leads to IPN60090 IPN60090 IPN60090->GLS1 inhibition GLS1->Glutamate conversion ASNS_low Low ASNS Expression GLS1->ASNS_low

Caption: IPN60090 inhibits GLS1, leading to apoptosis in ASNS-low ovarian cancer.

Experimental Workflow for Ovarian Cancer Xenograft Studies

The following diagram outlines a typical workflow for evaluating the efficacy of IPN60090 in an ovarian cancer xenograft model.

Experimental_Workflow Ovarian Cancer Xenograft Experimental Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Select_Cell_Line Select ASNS-low Ovarian Cancer Cell Line Implant_Cells Implant Cells into Immunocompromised Mice Select_Cell_Line->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Administer_IPN60090 Administer IPN60090 or Vehicle Control Randomization->Administer_IPN60090 Monitor_Tumor_Volume Monitor Tumor Volume and Body Weight Administer_IPN60090->Monitor_Tumor_Volume Endpoint Euthanize Mice at Predefined Endpoint Monitor_Tumor_Volume->Endpoint Collect_Tissues Collect Tumors and Other Tissues Endpoint->Collect_Tissues Analyze_Data Analyze Tumor Growth and Biomarkers Collect_Tissues->Analyze_Data

Caption: Workflow for IPN60090 evaluation in ovarian cancer xenografts.

Experimental Protocols

Protocol 1: Establishment of ASNS-low Ovarian Cancer Xenografts

This protocol describes the establishment of subcutaneous xenografts using an ASNS-low ovarian cancer cell line. Patient-derived xenograft (PDX) models can also be utilized and would follow a similar implantation procedure with tumor fragments.[3]

Materials:

  • ASNS-low ovarian cancer cell line (e.g., OVCAR-3, SKOV-3 - Note: ASNS status should be confirmed by Western blot or qPCR prior to use)

  • Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected ASNS-low ovarian cancer cell line under standard conditions (37°C, 5% CO2).

  • Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with culture medium, and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 1 x 10^7 to 2 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of IPN60090 Dihydrochloride

This protocol provides a general guideline for the oral administration of IPN60090. The optimal dose and schedule should be determined empirically for the specific xenograft model.

Materials:

Procedure:

  • Formulation: Prepare a suspension of IPN60090 in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Dosing: Administer the IPN60090 suspension or vehicle control to the mice via oral gavage. A typical starting dose, based on preclinical studies with similar compounds, might range from 25-100 mg/kg, administered once or twice daily. The dosing schedule could be continuous or intermittent (e.g., 5 days on, 2 days off).

  • Monitoring: Continue to monitor tumor volume and mouse body weight 2-3 times per week throughout the study. Monitor for any signs of toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Protocol 3: Combination Therapy with a PI3K/mTOR Inhibitor

Preclinical data suggests a synergistic effect when combining GLS1 inhibition with the PI3K/mTOR pathway.[4]

Procedure:

  • Follow the procedures outlined in Protocols 1 and 2 for establishing xenografts and preparing the IPN60090 formulation.

  • Select a suitable PI3K/mTOR inhibitor and prepare its formulation according to the manufacturer's instructions or published protocols.

  • In addition to the control and single-agent IPN60090 groups, include a treatment group receiving the PI3K/mTOR inhibitor alone and a group receiving the combination of IPN60090 and the PI3K/mTOR inhibitor.

  • Administer the drugs according to the determined schedules. The timing of administration for the two drugs in the combination group (e.g., concurrent or sequential) may need to be optimized.

  • Monitor and analyze the results as described above.

Conclusion

This compound is a promising therapeutic agent for ovarian cancers with low ASNS expression. The provided protocols offer a framework for conducting preclinical xenograft studies to further investigate its efficacy, both as a monotherapy and in combination with other targeted agents. Careful characterization of the xenograft models and optimization of the treatment regimen are crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: IPN60090 Dihydrochloride in Combination with TAK228

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and proposed protocols for investigating the combination therapy of IPN60090 dihydrochloride (B599025) and TAK228. IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS1), a key enzyme in cancer cell metabolism.[1][2][3] TAK228 (also known as sapanisertib) is a dual inhibitor of mTORC1 and mTORC2, central regulators of cell growth, proliferation, and survival.[4][5] The combination of these two agents presents a rational approach to simultaneously target distinct but complementary pathways crucial for tumor progression.

Scientific Rationale for Combination Therapy

Cancer cells exhibit metabolic reprogramming to sustain their rapid growth and proliferation. One such adaptation is an increased reliance on glutamine metabolism, which is initiated by the enzyme glutaminase (B10826351) (GLS).[6][7] IPN60090 inhibits GLS1, thereby disrupting the supply of key metabolites derived from glutamine that are essential for the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox balance.[1]

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[8][9][10][11] TAK228 is a second-generation mTOR inhibitor that targets both mTORC1 and mTORC2 complexes, leading to a more complete blockade of mTOR signaling compared to earlier-generation inhibitors like rapamycin (B549165) analogs.[4][5]

The combination of IPN60090 and TAK228 is hypothesized to exert synergistic or additive anti-tumor effects through a dual blockade of cancer cell metabolism and growth signaling pathways. By simultaneously inhibiting glutamine utilization and mTOR-driven proliferation, this combination has the potential to induce a more profound and sustained anti-cancer response and potentially overcome mechanisms of resistance to single-agent therapies.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cell Viability (IC50) Data

Cell LineIPN60090 IC50 (µM)TAK228 IC50 (nM)Combination Index (CI) at ED50
e.g., A549
e.g., HCT116
e.g., MCF-7

Table 2: Apoptosis Analysis (% Apoptotic Cells)

Treatment Group% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
Vehicle Control
IPN60090 (Dose X)
TAK228 (Dose Y)
Combination

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control
IPN60090 (Dose X)
TAK228 (Dose Y)
Combination

Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)

Protein TargetIPN60090TAK228Combination
p-mTOR (Ser2448)
mTOR
p-AKT (Ser473)
AKT
p-S6K (Thr389)
S6K
p-4E-BP1 (Thr37/46)
4E-BP1
c-Myc
GLS1
β-Actin1.01.01.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IPN60090 and TAK228, alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • IPN60090 dihydrochloride

  • TAK228

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of IPN60090 and TAK228 in complete growth medium.

  • For single-agent treatments, remove the medium from the wells and add 100 µL of the respective drug dilutions.

  • For combination treatments, add 50 µL of each drug at the desired concentrations. Include a vehicle control (e.g., DMSO) group.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][11]

Western Blot Analysis

This protocol is for assessing the effects of IPN60090 and TAK228 on key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, c-Myc, GLS1, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with IPN60090, TAK228, or the combination for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[14]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-Actin).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with IPN60090, TAK228, or the combination for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the combination treatment on cell cycle progression.

Materials:

  • Treated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with IPN60090, TAK228, or the combination for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[15]

  • Wash the cells with PBS and resuspend in PI staining solution.[16]

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the cells by flow cytometry.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Glutamine_Metabolism_and_mTOR_Signaling cluster_0 Glutamine Metabolism cluster_1 PI3K/AKT/mTOR Signaling Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate alpha-KG alpha-KG Glutamate->alpha-KG TCA_Cycle TCA Cycle alpha-KG->TCA_Cycle Proliferation Cell Growth & Proliferation TCA_Cycle->Proliferation Provides energy & building blocks GLS1->Glutamate IPN60090 IPN60090 IPN60090->GLS1 Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT S6K->Proliferation 4EBP1->Proliferation TAK228 TAK228 TAK228->mTORC1 Inhibits TAK228->mTORC2 Inhibits

Caption: Combined inhibition of glutamine metabolism and mTOR signaling.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment Treat with IPN60090, TAK228, and Combination cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis synergy Synergy Analysis (Chou-Talalay) data_analysis->synergy conclusion Conclusion on Combination Efficacy synergy->conclusion

Caption: Proposed workflow for evaluating IPN60090 and TAK228 combination therapy.

References

Troubleshooting & Optimization

IPN60090 dihydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of IPN60090 dihydrochloride (B599025) in DMSO and PBS, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of IPN60090 dihydrochloride in DMSO?

A1: this compound is highly soluble in DMSO. You can expect to achieve a concentration of up to 170 mg/mL (approximately 280.79 mM).[1] Please note that using newly opened, anhydrous DMSO is recommended, as its hygroscopic nature can affect solubility.[1] Sonication may be required to facilitate dissolution.[1]

Q2: What is the solubility of this compound in aqueous buffers like PBS?

A2: While direct solubility data for this compound in PBS is not explicitly detailed in the provided search results, its solubility in water is reported to be 100 mg/mL (approximately 165.17 mM), which suggests good solubility in aqueous solutions.[1] For similar compounds, kinetic aqueous solubility was determined in a phosphate (B84403) buffer (100 mM) at pH 7.4, which is similar to PBS.[2] It is crucial to verify the solubility for your specific PBS formulation and experimental conditions.

Q3: Are there any special considerations when preparing stock solutions with DMSO?

A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly impact the solubility of your compound.[1] It is best practice to use a fresh, unopened bottle of anhydrous DMSO or to handle it under conditions that minimize moisture exposure. For long-term storage, solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from light.[1]

Q4: Can I prepare a stock solution in water or PBS?

A4: Yes, a stock solution can be prepared in water at a concentration of 100 mg/mL with the help of sonication.[1] If you choose to use water or PBS for your stock solution, it is recommended to sterilize it by passing it through a 0.22 μm filter before use and to prepare it fresh for your experiments.[1]

Solubility Data Summary

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 170 mg/mL280.79 mMSonication may be needed. Use of new, anhydrous DMSO is highly recommended.[1]
Water 100 mg/mL165.17 mMSonication is required for dissolution.[1]
Phosphate Buffer (pH 7.4) Not explicitly statedNot explicitly statedKinetic aqueous solubility was assessed in a 100 mM phosphate buffer.[2]

Troubleshooting Guide

Issue: The compound is not fully dissolving in DMSO.

  • Solution 1: Sonication. Place the vial in an ultrasonic bath. This often helps to break up particulates and facilitate dissolution.[1]

  • Solution 2: Gentle Heating. Gently warm the solution. Be cautious and monitor the temperature to avoid compound degradation.

  • Solution 3: Check DMSO Quality. Ensure you are using anhydrous (dry) DMSO. The presence of water can significantly lower the solubility.[1]

Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).

  • Solution 1: Lower the Final Concentration. The compound may not be soluble in the aqueous buffer at the desired final concentration. Try a lower concentration.

  • Solution 2: Use a Co-solvent Formulation. For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A common formulation involves a multi-step process:

    • Dissolve this compound in DMSO (e.g., 10% of the final volume).

    • Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.

    • Add Tween-80 (e.g., 5% of the final volume) and mix again.

    • Finally, add saline or your aqueous buffer to reach the final volume.[1] This method can achieve a concentration of at least 5 mg/mL.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 605.44 g/mol ).[1] For 1 mL of a 10 mM solution, you will need 6.05 mg.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly. If particulates remain, place the vial in an ultrasonic water bath for several minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Kinetic Aqueous Solubility Determination

This protocol provides a general workflow based on methods used for similar compounds.[2]

  • Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Dilute the DMSO stock solution into a 100 mM phosphate buffer at pH 7.4 to the desired final concentration.

  • Incubation: Shake the resulting mixture at room temperature for a specified period (e.g., 1 hour).[2]

  • Analysis: After incubation, centrifuge the samples to pellet any undissolved precipitate.

  • Quantification: Analyze the supernatant to determine the concentration of the dissolved compound, typically using an analytical method like LC-MS/MS.

Signaling Pathway and Experimental Workflow

IPN60090 is a selective inhibitor of glutaminase-1 (GLS-1), an enzyme that plays a critical role in cancer cell metabolism.[1][3][4] GLS-1 catalyzes the conversion of glutamine to glutamate, which is a key step in glutaminolysis.[2][5] Glutamate can then be converted into α-ketoglutarate, which enters the Tricarboxylic Acid (TCA) cycle to support energy production and the synthesis of essential cellular building blocks required for tumor cell proliferation.[2]

IPN60090_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate mid Glutamine_int->mid aKG α-Ketoglutarate Glutamate->aKG GDH/ Transaminases TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation & Growth TCA->Proliferation GLS1 GLS-1 GLS1->mid Catalyzes IPN60090 IPN60090 IPN60090->GLS1 Inhibition mid->Glutamate

Caption: Mechanism of action of IPN60090 in tumor cells.

Solubility_Troubleshooting_Workflow start Start: Dissolve IPN60090 check_dissolved Is solution clear? start->check_dissolved sonicate Apply Sonication / Gentle Heat check_dissolved->sonicate No success Successfully Dissolved check_dissolved->success Yes sonicate->check_dissolved check_dmso Check DMSO Quality (Anhydrous?) sonicate->check_dmso If still not dissolved replace_dmso Use New, Anhydrous DMSO check_dmso->replace_dmso No fail Consult Technical Support check_dmso->fail Yes replace_dmso->start

Caption: Troubleshooting workflow for dissolving IPN60090.

References

IPN60090 dihydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using IPN60090 dihydrochloride (B599025) in their experiments. Find answers to frequently asked questions and troubleshooting guides to address common challenges, such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is IPN60090 dihydrochloride and what is its mechanism of action?

IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), with an IC50 of 31 nM for the GAC isoform.[1][2] It exhibits no significant activity against GLS-2 (IC50 >50,000 nM).[1][2] By inhibiting GLS-1, IPN60090 blocks the conversion of glutamine to glutamate, a key step in the metabolic reprogramming of many cancer cells that rely on glutamine for energy and biosynthesis.[3][4][5] This inhibition can hamper the proliferation of tumor cells.[3][6]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in various solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in water (100 mg/mL with the aid of ultrasonication).[1] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been successfully used.[1][7]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared.[1] Always use a freshly opened or anhydrous grade of DMSO to minimize moisture content, which can affect compound stability and solubility.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[1]

Troubleshooting Guide: Precipitation in Cell Culture Media

Precipitation of this compound upon addition to cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.

Initial Checks and Immediate Actions

If you observe precipitation after adding this compound to your cell culture media:

  • Visual Inspection: Confirm that the observed particles are indeed precipitate and not a result of contamination.

  • Check Stock Solution: Examine your stock solution for any signs of precipitation. If the stock has precipitated, it will need to be redissolved before use. Gentle warming and vortexing or sonication can be attempted.[1]

  • Review Dilution Protocol: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[3]

Systematic Troubleshooting Workflow

If the issue persists, follow this workflow to identify and resolve the root cause of precipitation.

G cluster_0 Problem Identification cluster_1 Investigation & Resolution Steps cluster_2 Outcome Precipitation Precipitation Observed in Media Stock_Check Check Stock Solution (Clarity, Concentration) Precipitation->Stock_Check Start Here Solvent_Conc Verify Final Solvent Concentration (e.g., DMSO < 0.5%) Stock_Check->Solvent_Conc If Stock is Clear Media_Comp Assess Media Components (Serum, Proteins, pH) Solvent_Conc->Media_Comp If Solvent % is Low Dilution_Method Optimize Dilution Method (e.g., Serial Dilution) Media_Comp->Dilution_Method If Media is Standard Solubility_Test Perform Solubility Test in Media Dilution_Method->Solubility_Test If Direct Dilution Fails Resolved Precipitation Resolved Solubility_Test->Resolved Successful

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps

1. Stock Solution Preparation and Quality

  • Issue: The compound may not be fully dissolved in the stock solution, or the stock may have precipitated during storage.

  • Solution:

    • Ensure the stock solution is clear before each use. If precipitation is observed, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the compound is fully redissolved.[1]

    • Prepare fresh stock solutions regularly, especially if you notice recurrent precipitation issues.

    • Use high-quality, anhydrous DMSO to prepare stock solutions.

2. Final Solvent Concentration

  • Issue: A high concentration of the organic solvent used to dissolve the compound can cause it to precipitate when added to the aqueous environment of the cell culture medium.

  • Solution:

    • Keep the final concentration of DMSO (or other organic solvents) in the cell culture medium as low as possible, ideally below 0.5%.[3]

    • Perform a serial dilution of your stock solution in cell culture medium to achieve the desired final concentration, rather than adding a small volume of highly concentrated stock directly to a large volume of medium.

3. Cell Culture Media Composition

  • Issue: Components in the cell culture medium, such as serum proteins, salts, and pH, can affect the solubility of this compound.

  • Solution:

    • Serum Concentration: High concentrations of serum proteins can sometimes lead to compound binding and precipitation. Try reducing the serum concentration if your experimental design allows.

    • Media pH: Ensure the pH of your cell culture medium is within the optimal range for your cells and for compound solubility.

    • Pre-warming Media: Always pre-warm the cell culture medium to 37°C before adding the compound. Adding a compound to cold medium can decrease its solubility.

4. Dilution and Addition Technique

  • Issue: The method of adding the compound to the media can influence its dispersion and solubility.

  • Solution:

    • Stepwise Dilution: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium. Mix well and then add this to the final volume of the cell culture.

    • Mixing: When adding the compound to the medium, gently swirl or pipette up and down to ensure rapid and uniform dispersion. Avoid vigorous vortexing that could denature proteins in the medium.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of working solutions of this compound for use in cell proliferation or other cell-based assays.

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.

    • For example, to prepare 1 mL of a 10 mM stock, dissolve 6.05 mg of this compound (M.W. 604.5 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your complete cell culture medium (containing serum and other supplements) to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed cell culture medium. It is recommended to do this in a stepwise manner (e.g., 1:10 followed by 1:100) to ensure better mixing and reduce the risk of precipitation.

  • Treat Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared medium containing the desired concentrations of this compound to the cells.

    • Incubate the cells for the desired period.

Quantitative Data Summary

ParameterValueConditionsReference
IC50 (GLS-1, GAC isoform) 31 nMPurified recombinant human GLS-1, dual-coupled enzyme assay[1][2]
IC50 (GLS-2) >50,000 nMDual-coupled enzyme assay[1][2]
IC50 (A549 cell proliferation) 26 nMA549 cells[1]
Kinetic Aqueous Solubility Low (<1 µM)Phosphate buffer (100 mM), pH 7.4, shaken for 1 hour at RT[3]
Water Solubility 100 mg/mL (165.17 mM)With ultrasonic treatment[1]

Signaling Pathway

Glutamine_Metabolism_and_IPN60090_Inhibition Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle GLS1->Glutamate IPN60090 IPN60090 IPN60090->GLS1 Inhibits

Caption: Inhibition of glutamine metabolism by IPN60090.

References

Technical Support Center: Troubleshooting Inconsistent IPN60090 dihydrochloride IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with IPN60090 dihydrochloride (B599025). This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is IPN60090 dihydrochloride and what is its mechanism of action?

This compound is an orally active and highly selective inhibitor of Glutaminase 1 (GLS1).[1][2] GLS1 is a key enzyme in the metabolic pathway of glutamine, catalyzing the conversion of glutamine to glutamate (B1630785).[3] By inhibiting GLS1, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and survival of tumors that are dependent on glutamine.[4][5] It shows no significant activity against Glutaminase 2 (GLS2).[1][2]

Q2: What are the expected IC50 values for this compound?

The IC50 values for this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific experimental conditions. Published data provides a general range to expect:

Assay TypeTarget/Cell LineReported IC50
Biochemical AssayPurified recombinant human GLS1 (GAC isoform)31 nM[1][2]
Cell-based Proliferation AssayA549 (human lung carcinoma)26 nM[1][2]

Q3: Why are my this compound IC50 values inconsistent across experiments?

Inconsistent IC50 values are a common challenge in experimental biology and can stem from a variety of factors. It is critical to meticulously control experimental variables to ensure reproducibility. Key factors influencing IC50 values include:

  • Assay Conditions: Differences in buffer composition, pH, temperature, and incubation times can all affect enzyme kinetics and cellular responses.

  • Reagent Quality and Handling: The purity and storage of this compound, as well as the quality of enzymes, substrates, and cells, are crucial.

  • Cell-based Assay Variables: Cell passage number, seeding density, and the presence of contaminants like mycoplasma can significantly impact results.

  • Data Analysis: The method used to calculate the IC50, including the curve-fitting model, can introduce variability.[6]

Troubleshooting Guides

This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.

Guide 1: Inconsistent Biochemical Assay (GLS1 Inhibition) Results
Potential Problem Possible Cause Recommended Solution
Higher than expected IC50 Inactive or degraded enzyme (GLS1) Ensure proper storage of GLS1 at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known control inhibitor.
Sub-optimal assay buffer conditions Verify the pH and composition of the assay buffer. Ensure all components are at the correct final concentrations.
Inaccurate this compound concentration Confirm the concentration of your stock solution. Prepare fresh serial dilutions for each experiment.
Precipitation of this compound Check the solubility of IPN60090 in your assay buffer. Consider using a different solvent or adjusting the buffer composition if precipitation is observed.
Lower than expected IC50 Contaminated reagents Use fresh, high-purity reagents, including buffer components, substrates, and enzymes.
Incorrect data normalization Ensure you are correctly subtracting background and normalizing to the positive control (no inhibitor).
High variability between replicates Inaccurate pipetting Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.
Incomplete mixing Ensure thorough mixing of all components in the assay wells.
Guide 2: Inconsistent Cell-Based Assay (e.g., A549 Proliferation) Results
Potential Problem Possible Cause Recommended Solution
Variable IC50 values between experiments Inconsistent cell passage number Use cells within a defined, narrow passage number range for all experiments.
Variable cell seeding density Optimize and strictly adhere to a consistent cell seeding density. Ensure even cell distribution in the wells.
Changes in media or serum lots Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
Mycoplasma contamination Regularly test your cell cultures for mycoplasma contamination.
Higher than expected IC50 Compound instability or degradation in media Assess the stability of IPN60090 in your cell culture media over the course of the experiment.
Cell confluency too high Treat cells when they are in the logarithmic growth phase (typically 50-70% confluency).
Irreproducible dose-response curves Issues with the viability assay (e.g., MTT) The MTT assay can be influenced by factors that alter cellular metabolism.[7][8] Consider using an alternative viability assay that measures a different endpoint, such as cell counting or a membrane integrity assay.
Inaccurate serial dilutions Prepare fresh serial dilutions of IPN60090 for each experiment and ensure accurate pipetting.

Experimental Protocols

Protocol 1: GLS1 Dual-Coupled Enzyme Inhibition Assay

This protocol is based on a coupled-enzyme assay that measures the production of glutamate by GLS1.

Materials:

  • Recombinant human GLS1 (GAC isoform)

  • L-glutamine

  • Glutamate oxidase

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound

  • 384-well black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute recombinant human GLS1 to the desired concentration in cold assay buffer.

  • Reaction Setup:

    • Add 5 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the GLS1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a substrate mix containing L-glutamine, glutamate oxidase, HRP, and Amplex™ Red in assay buffer.

    • Add 10 µL of the substrate mix to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 15-30 minutes at 30°C.

    • The rate of increase in fluorescence is proportional to GLS1 activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: A549 Cell Proliferation (MTT) Assay

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate for 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Glutamine Metabolism and IPN60090 Inhibition Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mito Glutamine Glutamine_cyt->Glutamine_mito Glutamate_cyt Glutamate alpha_KG_cyt alpha-Ketoglutarate Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS1 GLS1 GLS1 alpha_KG_mito alpha-Ketoglutarate Glutamate_mito->alpha_KG_mito GDH/Transaminases TCA_Cycle TCA Cycle alpha_KG_mito->TCA_Cycle IPN60090 IPN60090 IPN60090->GLS1 Inhibits

Caption: Glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS1.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare IPN60090 Serial Dilutions add_compound Add Compound to Wells prep_compound->add_compound prep_cells Seed Cells (for cell-based assay) prep_cells->add_compound prep_reagents Prepare Assay Reagents (for biochemical assay) prep_reagents->add_compound incubate Incubate add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents read_plate Measure Signal (Absorbance/Fluorescence) add_reagents->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data fit_curve Fit Dose-Response Curve normalize_data->fit_curve calc_ic50 Calculate IC50 Value fit_curve->calc_ic50

Caption: A generalized workflow for determining the IC50 value of IPN60090.

G Troubleshooting Inconsistent IC50 Values cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay cluster_general General start Inconsistent IC50 Results check_enzyme Check Enzyme Activity & Storage start->check_enzyme check_cells Verify Cell Passage, Density & Health start->check_cells check_pipetting Calibrate & Verify Pipettes start->check_pipetting check_buffer Verify Buffer Composition & pH check_enzyme->check_buffer check_compound_prep Confirm Compound Concentration & Solubility check_buffer->check_compound_prep solution Consistent IC50 Values check_compound_prep->solution check_media Test Media & Serum Lots check_cells->check_media check_assay_method Consider Alternative Viability Assays check_media->check_assay_method check_assay_method->solution check_data_analysis Review Data Normalization & Curve Fitting check_pipetting->check_data_analysis check_data_analysis->solution

Caption: A decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Optimizing IPN60090 Dihydrochloride Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using IPN60090 dihydrochloride (B599025) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is IPN60090 dihydrochloride and what is its mechanism of action? A1: this compound is an orally active and highly selective small molecule inhibitor of Glutaminase 1 (GLS1).[1][2] GLS1 is a critical enzyme that converts glutamine into glutamate, a key component for cellular proliferation and maintenance in many cancer cells.[3] By inhibiting GLS1, IPN60090 disrupts cancer cell metabolism, leading to reduced production of intermediates for the TCA cycle and glutathione, which is essential for managing cellular redox balance.[3] It is highly selective for GLS1 over the GLS2 isoform.[1][2]

Q2: What is a recommended starting concentration range for IPN60090 in a new cell assay? A2: For a new experimental setup, it is advisable to test a broad concentration range to establish a dose-response curve. A logarithmic or semi-log dilution series is recommended, for example, from 1 nM to 100 µM.[4] This wide range will help identify the effective concentration window for your specific cell line and assay conditions.[4] Published data shows IPN60090 inhibits the proliferation of A549 lung cancer cells with an IC50 of 26 nM, which can serve as a useful reference point.[1][2]

Q3: How should I prepare and store this compound stock solutions? A3: It is best practice to dissolve small molecule inhibitors like IPN60090 in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] To maintain stability, you should aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][4]

Q4: What is the maximum final concentration of DMSO that should be used in cell culture? A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity, typically at or below 0.1%.[4] Always include a vehicle control (cells treated with the same final concentration of DMSO alone) in your experiments to assess any effects of the solvent.[4]

Q5: How does serum in the culture medium affect the activity of IPN60090? A5: Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of the compound that is available to the cells.[4] If you suspect that serum binding is significantly impacting your results, consider performing experiments in serum-free or reduced-serum conditions to assess this variable.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of IPN60090. These values can serve as a benchmark for experimental design.

Target/AssayIC50 ValueCell Line / Condition
Glutaminase 1 (GLS1)31 nMPurified recombinant human GLS-1 (GAC isoform) in a dual-coupled enzyme assay.[1][2]
Glutaminase 2 (GLS2)>50,000 nMIn a dual-coupled enzyme assay.[1][2]
Cell Proliferation26 nMHuman A549 lung carcinoma cells, measured after 72 hours.[1][2]

Signaling Pathway and Experimental Workflow

cluster_pathway IPN60090 Mechanism of Action Glutamine Glutamine GLS1 GLS1 Enzyme Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate TCA α-Ketoglutarate (TCA Cycle) Glutamate->TCA GSH Glutathione (Redox Balance) Glutamate->GSH Inhibitor IPN60090 Inhibitor->GLS1 Inhibits

Caption: Mechanism of IPN60090 in the glutaminolysis pathway.

cluster_workflow Workflow for Concentration Optimization cluster_assays Parallel Assays start Start: Seed Cells prep Prepare Serial Dilutions of IPN60090 (e.g., 1 nM - 100 µM) start->prep treat Treat Cells with IPN60090 + Vehicle Control (DMSO) prep->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate pheno_assay Phenotypic Assay (e.g., Proliferation, Target Modulation) incubate->pheno_assay via_assay Viability Assay (e.g., MTT, CellTiter-Glo) incubate->via_assay analyze Analyze Data: Plot Dose-Response Curves pheno_assay->analyze via_assay->analyze determine Determine Optimal Concentration (Effective & Non-Toxic Range) analyze->determine

Caption: Experimental workflow for optimizing IPN60090 concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range (Dose-Response) This protocol aims to identify the effective concentration of IPN60090 required to achieve the desired biological response.

  • Materials:

    • This compound

    • DMSO

    • Appropriate cell line and complete culture medium

    • 96-well cell culture plates

    • Reagents for your specific phenotypic assay (e.g., proliferation, western blot)

  • Methodology:

    • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere and resume growth overnight.[5]

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IPN60090 in culture medium.[4][5] A common starting point for the highest concentration is 10-100 µM.[4] Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of IPN60090. Include wells for the vehicle control and an untreated control.

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours), based on the expected mechanism and cell doubling time.[4]

    • Assay Performance: Perform the desired assay to measure the effect of the compound (e.g., a cell proliferation assay or western blot for a downstream marker).[5]

    • Data Analysis: Plot the biological response against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 or EC50 value.[5]

Protocol 2: Assessing Cell Viability and Cytotoxicity This protocol should be run in parallel with the dose-response experiment to ensure that the observed phenotypic effect is not due to general cytotoxicity.

  • Materials:

    • A parallel 96-well plate set up as in Protocol 1.

    • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®).

  • Methodology:

    • Setup and Treatment: Prepare and treat a 96-well plate identically to the one used in Protocol 1.

    • Incubation: Incubate the plate for the same duration as in Protocol 1.

    • Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration. Compare this curve to the dose-response curve from Protocol 1. The ideal concentration range will show a significant phenotypic response before a substantial drop in cell viability.[5]

Troubleshooting Guide

cluster_troubleshooting Troubleshooting Experimental Issues start Problem Encountered p1 No Observable Effect start->p1 p2 High Cell Death (All Concentrations) start->p2 p3 Inconsistent Results start->p3 c1a Cause: Concentration too low? p1->c1a Yes c1b Cause: Compound degraded? p1->c1b Yes c1c Cause: Cell line insensitive? p1->c1c Yes c2a Cause: Compound cytotoxicity? p2->c2a Yes c2b Cause: Solvent toxicity? p2->c2b Yes c3a Cause: Inconsistent cell culture? p3->c3a Yes c3b Cause: Assay variability? p3->c3b Yes s1a Solution: Test a higher concentration range. c1a->s1a s1b Solution: Prepare fresh dilutions; check storage conditions. c1b->s1b s1c Solution: Confirm GLS1 expression in your cell line. c1c->s1c s2a Solution: Lower concentration range; confirm with viability assay. c2a->s2a s2b Solution: Ensure final DMSO concentration is ≤ 0.1%. c2b->s2b s3a Solution: Standardize cell passage, confluency, and media. c3a->s3a s3b Solution: Include positive/negative controls; check reagent stability. c3b->s3b

Caption: A decision tree for troubleshooting common experimental issues.

Issue 1: No observable effect of IPN60090 at tested concentrations.

  • Possible Cause 1: Concentration is too low. Some cell lines may require higher concentrations to elicit a response.[4]

    • Solution: Test a higher range of concentrations, extending up to 100 µM.

  • Possible Cause 2: Compound instability. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound is stored correctly at -20°C or -80°C and protected from light.[1][4] Prepare fresh dilutions from a stock aliquot for each experiment.[4]

  • Possible Cause 3: Insensitive cell line. The chosen cell line may not express the target, GLS1, or may not rely on glutamine metabolism for survival.

    • Solution: Verify that your cell line expresses GLS1 (e.g., via western blot or qPCR). Use a positive control cell line known to be sensitive to GLS1 inhibition (like A549) to ensure the assay is working.[4]

Issue 2: A high level of cell death is observed across all concentrations, including low ones.

  • Possible Cause 1: Compound-induced cytotoxicity. The compound may be generally toxic to the cells at the concentrations tested.

    • Solution: Perform a cytotoxicity assay (Protocol 2) to determine the cytotoxic concentration range.[4] Adjust the experimental concentrations to be below the cytotoxic threshold.

  • Possible Cause 2: Solvent toxicity. The concentration of the solvent (DMSO) in the final culture medium may be too high.

    • Solution: Ensure the final DMSO concentration does not exceed 0.1%.[4] Run a vehicle control with the highest amount of DMSO used to confirm it is not toxic to your cells.[4]

Issue 3: Inconsistent or highly variable results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions. Variations in cell health, passage number, or confluency can lead to different responses.

    • Solution: Standardize all cell culture parameters. Use cells within a consistent range of passage numbers and ensure they are at a similar confluency when starting each experiment.[4]

  • Possible Cause 2: Assay variability. Inconsistent incubation times, reagent preparation, or detection methods can introduce variability.

    • Solution: Ensure all experimental steps are performed consistently. Use positive and negative controls in every assay to monitor performance and normalize results.

References

Technical Support Center: IPN60090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPN60090 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability of IPN60090 dihydrochloride in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: IPN60090 is an orally active and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1), with an IC50 of 31 nM.[1] It shows no significant activity against glutaminase 2 (GLS2).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[2] By inhibiting GLS1, IPN60090 disrupts the metabolic processes that cancer cells rely on for proliferation and survival.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are commonly used. It is highly soluble in DMSO at 170 mg/mL (280.79 mM) and also soluble in water at 100 mg/mL (165.17 mM), though ultrasonic treatment may be needed to aid dissolution. For in vivo applications, specific formulations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a formulation containing 10% DMSO and 90% corn oil.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at low temperatures. Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: How can I assess the stability of my this compound solution for a specific experiment?

A4: To determine the stability of this compound in your specific experimental conditions (e.g., in a particular buffer or cell culture medium), a stability study using a validated analytical method like High-Performance Liquid Chromatography (HPLC) is recommended. This involves incubating the solution under your experimental conditions and measuring the concentration of the intact compound at various time points. A detailed protocol for such a study is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitate forms in the stock solution upon storage. - Poor solubility in the chosen solvent at the storage temperature.- The concentration is too high.- Degradation of the compound to a less soluble product.- Try preparing a more dilute stock solution.- Consider using a different solvent system with higher solubilizing power.- Before use, gently warm the solution and sonicate to redissolve the precipitate. If it does not redissolve, the compound may have degraded, and a fresh solution should be prepared.- Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent results between experiments. - Inconsistent solution preparation.- Variable storage times or conditions of solutions.- Degradation of the compound in the experimental medium.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.- Perform a stability test of this compound in your specific experimental medium to determine its stability window.
Loss of compound activity in a cell-based assay. - Degradation in the culture medium.- Adsorption to plasticware.- Assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2).- Consider using low-binding microplates.- Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
Appearance of new peaks in HPLC/LC-MS analysis over time. - Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, protect from light, add antioxidants).

Data Presentation

While specific quantitative stability data for this compound under various conditions is not extensively published, the following tables provide a template for summarizing data from your own stability studies.

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventConcentrationTemperature (°C)% Remaining after 24 hours% Remaining after 48 hours% Remaining after 72 hours
DMSO10 mM4
DMSO10 mM25 (Room Temp)
PBS (pH 7.4)100 µM4
PBS (pH 7.4)100 µM25 (Room Temp)
PBS (pH 7.4)100 µM37
Cell Culture Medium10 µM37

Table 2: Forced Degradation of this compound

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradation Products
0.1 M HCl24
0.1 M NaOH24
3% H₂O₂24
Heat (60°C)24
UV Light (254 nm)24

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer using HPLC.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solvent or buffer (e.g., PBS, cell culture medium).

  • Incubation: Aliquot the working solution into several vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition.

  • Sample Analysis:

    • Immediately analyze the sample at time point 0 to get the initial concentration.

    • For subsequent time points, analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of the remaining compound against time for each condition.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a set period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C or higher).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

  • Analysis: Analyze all stressed samples by HPLC to determine the extent of degradation and to separate the parent compound from any degradation products.

Visualizations

Signaling Pathway

GLS1_Pathway Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Converted to GSH Glutathione (GSH) Glutamate->GSH Precursor for TCA_Cycle TCA Cycle aKG->TCA_Cycle Enters IPN60090 IPN60090 dihydrochloride IPN60090->GLS1 Inhibits GLS1->Glutamate Catalyzes

Caption: Simplified signaling pathway of glutamine metabolism via GLS1 and its inhibition by IPN60090.

Experimental Workflow

Stability_Workflow start Start: Prepare Stock Solution (e.g., 10 mM in DMSO) prepare_working Prepare Working Solution in Test Buffer/Medium start->prepare_working incubate Incubate under Test Conditions (e.g., 4°C, 25°C, 37°C) prepare_working->incubate sample Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Calculate % Remaining vs. Time 0 analyze->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: General experimental workflow for assessing the stability of this compound in solution.

References

Technical Support Center: IPN60090 Dihydrochloride Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing IPN60090 dihydrochloride (B599025). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target selectivity of IPN60090 dihydrochloride?

This compound is a highly selective and orally active inhibitor of Glutaminase 1 (GLS1). In biochemical assays, it demonstrates potent inhibition of the GAC isoform of GLS1 with an IC50 of 31 nM. Its selectivity for GLS1 over GLS2 is significant, with an IC50 for GLS2 greater than 50,000 nM.

Q2: Has IPN60090 been profiled for off-target activities?

Yes, IPN60090 (referred to as compound 27 in its primary publication) has been subjected to extensive off-target screening. This includes testing against a panel of kinases (KinomeScan) and a broad panel of receptors, ion channels, and enzymes (CEREP). The results indicate a very clean off-target profile at concentrations significantly higher than its GLS1 inhibitory activity.

Q3: What were the key findings from the off-target screening?

At a concentration of 1 µM, IPN60090 showed minimal interaction with a wide range of kinases. In the CEREP panel, tested at 10 µM, it exhibited less than 50% inhibition for the vast majority of the 70 targets, indicating low potential for off-target effects through these pathways at typical experimental concentrations.

Q4: I am observing a phenotype in my cellular assay that doesn't seem to be explained by GLS1 inhibition. Could it be an off-target effect?

While IPN60090 is highly selective, it's crucial to consider alternative explanations for unexpected phenotypes. Before concluding an off-target effect, it is important to troubleshoot other experimental factors. If these have been ruled out, referring to the comprehensive off-target data can help determine if a plausible off-target interaction might be responsible.

Q5: Where can I find the detailed off-target screening data for IPN60090?

The detailed off-target screening data from both the KinomeScan and CEREP panels can be found in the supporting information of the primary publication describing the discovery of IPN60090:

  • Soth, M. J., et al. (2020). Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. Journal of Medicinal Chemistry, 63(21), 12957–12977. The relevant data is in the supplementary file jm0c01398_si_002.pdf.[1][2]

Troubleshooting Guide: Unexpected Experimental Results

If you encounter unexpected results in your experiments with IPN60090, this guide provides a logical workflow to investigate potential causes, including the possibility of off-target effects.

Troubleshooting Workflow for Unexpected Results with IPN60090 A Unexpected Experimental Result Observed B Verify Experimental Setup and Reagents A->B C Confirm On-Target (GLS1) Engagement B->C Setup & Reagents OK F Result Consistent with GLS1 Inhibition? C->F Target Engagement Confirmed D Investigate Alternative Biological Explanations E Assess Likelihood of Off-Target Effect D->E No other biological explanation found I Consult Off-Target Screening Data E->I G Issue Resolved F->G Yes H Result Not Explained by GLS1 Inhibition F->H No H->D J Design Experiment to Validate Off-Target Hypothesis I->J Plausible off-target identified

Caption: A logical flowchart for troubleshooting unexpected results in IPN60090 experiments.

Data on Off-Target Screening

The following tables summarize the quantitative data from the off-target screening of IPN60090.

KinomeScan Profiling

IPN60090 was screened against a panel of 468 kinases at a concentration of 1 µM. The results are reported as "% Control", where a lower value indicates stronger binding.

Kinase Target% Control at 1 µMInterpretation
Most Kinases> 50%No significant binding
TNIK 1.5% Potential weak off-target interaction
Other kinases with < 35% controle.g., MAP4K1, STK17B, etc.Very weak interactions

Note: This is a summary. For a complete list of all 468 kinases, please refer to the supplementary information of the primary publication.

CEREP Broad Panel Screening

IPN60090 was tested at 10 µM against a panel of 70 targets including GPCRs, ion channels, transporters, and enzymes. The results are reported as "% Inhibition".

Target% Inhibition at 10 µMInterpretation
Most Targets< 50%No significant inhibitory activity
Dopamine D2S Receptor 53% Potential weak off-target interaction
Sigma2 (σ2) Receptor 68% Potential moderate off-target interaction

Note: This table highlights the most significant interactions. The majority of the 70 targets showed minimal to no inhibition.

Experimental Protocols

KinomeScan® Profiling (General Protocol)

The KinomeScan® assay is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

  • Assay Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates displacement of the immobilized ligand and therefore, an interaction between the compound and the kinase.

  • Procedure:

    • A solution of the test compound (e.g., IPN60090 at 1 µM) is prepared.

    • The compound is incubated with the kinase-DNA conjugate and the immobilized ligand in a multi-well plate.

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of remaining kinase is quantified using qPCR.

    • The results are reported as a percentage of the vehicle control (% Control).

KinomeScan Experimental Workflow A Prepare Test Compound (e.g., IPN60090) B Incubate with Kinase-DNA and Immobilized Ligand A->B C Wash to Remove Unbound Kinase B->C D Quantify Bound Kinase via qPCR C->D E Calculate % Control vs. Vehicle D->E

Caption: General experimental workflow for the KinomeScan assay.

CEREP Safety Panel (General Protocol)

The CEREP safety panel consists of a battery of in vitro radioligand binding and enzyme assays to assess the potential for off-target interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.

  • Assay Principle: For receptor binding assays, a test compound's ability to displace a specific radiolabeled ligand from its receptor is measured. For enzyme assays, the compound's ability to inhibit the activity of a specific enzyme is determined.

  • Procedure (Binding Assay Example):

    • A specific concentration of the test compound (e.g., IPN60090 at 10 µM) is prepared.

    • The compound is incubated with a preparation of the target receptor and a specific radioligand.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • The percent inhibition of radioligand binding by the test compound is calculated relative to a control.

CEREP Radioligand Binding Assay Workflow A Prepare Test Compound, Receptor, and Radioligand B Incubate to Allow Binding Equilibrium A->B C Separate Bound and Free Radioligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Calculate % Inhibition vs. Control D->E

Caption: General experimental workflow for a CEREP radioligand binding assay.

Signaling Pathway Considerations

While IPN60090 is a highly specific GLS1 inhibitor, it is important to understand the central role of glutamine metabolism in cellular processes. An unexpected phenotype could arise from downstream effects of GLS1 inhibition that may intersect with other signaling pathways.

Central Role of Glutamine Metabolism Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate aKG alpha-Ketoglutarate Glutamate->aKG GSH Glutathione (Redox Balance) Glutamate->GSH NPs Nucleotide & Amino Acid Synthesis Glutamate->NPs GLS1->Glutamate IPN60090 IPN60090 IPN60090->GLS1 TCA TCA Cycle aKG->TCA

Caption: Simplified diagram of glutamine metabolism and the action of IPN60090.

References

potential mechanisms of resistance to IPN60090 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IPN60090 dihydrochloride (B599025), a selective inhibitor of glutaminase-1 (GLS-1). The information is tailored for researchers, scientists, and drug development professionals encountering potential resistance or unexpected results during their experiments.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your research.

Q1: My cancer cell line, which was initially sensitive to IPN60090, is now showing reduced sensitivity or acquired resistance. What are the potential mechanisms?

A1: Acquired resistance to GLS-1 inhibitors like IPN60090 is often driven by metabolic reprogramming, allowing cancer cells to bypass the block in glutamine metabolism. Key potential mechanisms include:

  • Upregulation of Alternative Metabolic Pathways: Cancer cells may compensate for GLS-1 inhibition by up-regulating other metabolic pathways to generate necessary intermediates for the TCA cycle and biosynthesis. A notable mechanism is pyruvate (B1213749) anaplerosis, where pyruvate is converted to oxaloacetate, replenishing the TCA cycle.[1] Increased glycolysis and fatty acid oxidation are other potential compensatory mechanisms.[2]

  • Glutaminase (B10826351) Isoform Switching: Resistance may arise from the differential expression of glutaminase isoforms. While IPN60090 is selective for GLS-1, some cancer cells might upregulate the GLS-2 isoform, which is less sensitive to the inhibitor.[2] Additionally, in certain cancers like prostate cancer, a switch from the androgen-dependent KGA isoform of GLS-1 to the more enzymatically potent, androgen-independent GAC isoform can confer resistance.[3]

  • Activation of Stress Response Pathways: Inhibition of glutaminase can induce amino acid stress, leading to the activation of the GCN2-ATF4 signaling pathway. The transcription factor ATF4 can subsequently upregulate the expression of the glutamine transporter ASCT2, increasing the intracellular pool of glutamine and thereby conferring resistance.

  • Upregulation of the Glutaminase II Pathway: Cells can utilize the Glutaminase II pathway, which involves the enzyme Glutamine Transaminase K (GTK), to produce glutamate (B1630785) from glutamine, bypassing the need for GLS-1.

Q2: I am observing high variability in the IC50 values of IPN60090 across different experiments with the same cell line. What could be the cause?

A2: Variability in IC50 values can stem from several factors related to experimental conditions:

  • Culture Medium Composition: The presence of pyruvate in the culture medium can significantly attenuate the anti-proliferative activity of glutaminase inhibitors.[1] Pyruvate can be utilized by the cells for anaplerosis, compensating for the reduced glutamate production from glutamine. Ensure that you are using a consistent culture medium formulation across all experiments. For sensitive assays, consider using a pyruvate-free medium.

  • Cell Seeding Density and Confluency: Cell density can influence the metabolic state of the cells. Overly confluent or sparse cultures may respond differently to metabolic inhibitors. It is crucial to maintain consistent seeding densities and perform experiments when cells are in the exponential growth phase.

  • Inhibitor Stability and Handling: Ensure that the IPN60090 dihydrochloride is properly stored and that fresh dilutions are made for each experiment. Repeated freeze-thaw cycles of stock solutions should be avoided.

Q3: How can I experimentally verify if metabolic reprogramming is the cause of resistance in my cell line?

A3: To investigate metabolic reprogramming, you can perform a series of experiments to assess changes in key metabolic pathways:

  • Metabolic Flux Analysis: Use stable isotope tracing with labeled glucose ([U-13C]-glucose) or fatty acids to track their incorporation into TCA cycle intermediates. An increase in the contribution of these substrates to the TCA cycle in resistant cells would indicate a metabolic shift.

  • Seahorse XF Analyzer: This technology can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. An increase in ECAR in resistant cells treated with IPN60090 would suggest a switch to glycolysis.

  • Western Blotting and qPCR: Analyze the protein and gene expression levels of key enzymes involved in alternative metabolic pathways, such as Pyruvate Carboxylase (PC) for pyruvate anaplerosis, key glycolytic enzymes (e.g., HK2, PKM2), and enzymes involved in fatty acid oxidation (e.g., CPT1A).[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[5][6][7] In many cancer cells, this is the first and rate-limiting step in glutaminolysis, a metabolic pathway that provides cancer cells with carbon and nitrogen for the synthesis of biomass and for energy production through the TCA cycle. By inhibiting GLS-1, IPN60090 depletes the intracellular pool of glutamate, leading to a reduction in TCA cycle intermediates, impaired biosynthesis, and increased oxidative stress, ultimately resulting in cell death.

Q2: Are there known biomarkers that can predict sensitivity to IPN60090?

A2: While research is ongoing, several potential biomarkers for sensitivity to glutaminase inhibitors have been identified:

  • Low Asparagine Synthetase (ASNS) levels: Some studies suggest that tumors with low levels of ASNS may be more sensitive to GLS-1 inhibition.

  • KEAP1/NFE2L2 mutations: Tumors with mutations in these genes, which are involved in the oxidative stress response, may exhibit increased dependence on glutamine metabolism and thus be more sensitive to GLS-1 inhibitors.

  • High GLS-1 Expression: High expression of the GAC isoform of GLS-1 has been correlated with greater sensitivity to the GLS-1 inhibitor CB-839 in triple-negative breast cancer.

Q3: Can combination therapies overcome resistance to IPN60090?

A3: Yes, combination therapy is a promising strategy to overcome resistance. Based on the known resistance mechanisms, rational combinations could include:

  • Inhibitors of compensatory metabolic pathways: Combining IPN60090 with inhibitors of glycolysis (e.g., 2-deoxyglucose), pyruvate metabolism, or fatty acid oxidation could be effective.[2]

  • Standard-of-care chemotherapies and targeted agents: Preclinical and clinical studies with other GLS-1 inhibitors have shown synergistic effects when combined with various anti-cancer agents.

Quantitative Data Summary

Table 1: IC50 Values of the GLS-1 Inhibitor CB-839 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)Reference
HCC1806Triple-Negative Breast Cancer2-300[8]
MDA-MB-231Triple-Negative Breast Cancer2-300[8]
T47DER+/HER2- Breast Cancer> 1000[8]
PC3Prostate Cancer481[3]
LNCaPProstate Cancer> 1000[3]

Note: Data for the specific GLS-1 inhibitor CB-839 is provided as a reference, as extensive public data on IPN60090 IC50 values is not yet available.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[6][9]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[6][9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Protein Expression
  • Sample Preparation:

    • Treat cells with IPN60090 or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.[4]

    • Separate the proteins on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-GLS1, anti-PC, anti-ATF4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from IPN60090-treated and control cells using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent.[1]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.[1]

    • Run the reaction on a qPCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each sample.[12]

    • Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression changes using the ΔΔCt method.

Visualizations

IPN60090_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine GLS1 GLS1 Glutamine_int->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle TCA_Cycle->Biosynthesis Cell_Death Cell Death IPN60090 IPN60090 IPN60090->GLS1 GLS1->Glutamate Hydrolysis GLS1->Glutamate ASCT2->Glutamine_int

Caption: Mechanism of action of IPN60090.

Resistance_Mechanisms_to_IPN60090 cluster_mechanisms Potential Resistance Mechanisms cluster_metabolic IPN60090 IPN60090 GLS1_inhibition GLS1 Inhibition IPN60090->GLS1_inhibition Resistance Acquired Resistance GLS1_inhibition->Resistance Metabolic_Reprogramming Metabolic Reprogramming Resistance->Metabolic_Reprogramming Isoform_Switch GLS Isoform Switch Resistance->Isoform_Switch Stress_Response Stress Response Activation Resistance->Stress_Response Pyruvate_Anaplerosis Pyruvate Anaplerosis Metabolic_Reprogramming->Pyruvate_Anaplerosis Glycolysis_Upregulation Increased Glycolysis Metabolic_Reprogramming->Glycolysis_Upregulation FAO_Upregulation Increased Fatty Acid Oxidation Metabolic_Reprogramming->FAO_Upregulation Experimental_Workflow_Resistance cluster_investigation Investigate Resistance Mechanisms cluster_molecular Molecular Analysis cluster_metabolic Metabolic Analysis start Observe Reduced Sensitivity to IPN60090 cell_viability Confirm Resistance (Cell Viability Assay) start->cell_viability western_blot Protein Expression (Western Blot) GLS1/2, PC, ATF4 cell_viability->western_blot qpcr Gene Expression (qPCR) GLS1/2, PC, ATF4 cell_viability->qpcr metabolic_flux Metabolic Flux Analysis (13C Tracers) cell_viability->metabolic_flux seahorse OCR/ECAR Measurement (Seahorse Assay) cell_viability->seahorse conclusion Identify Resistance Pathway (e.g., Pyruvate Anaplerosis) western_blot->conclusion qpcr->conclusion metabolic_flux->conclusion seahorse->conclusion

References

improving reproducibility of IPN60090 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IPN60090 Dihydrochloride (B599025) Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving IPN60090 dihydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally active and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1) with an IC50 of 31 nM.[1][2] It shows no significant activity against GLS2 (IC50 >50000 nM).[1][2] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[3] By inhibiting GLS1, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth.[3] It is primarily investigated for its potential in treating solid tumors, such as lung and ovarian cancers.[1][2]

2. What are the recommended solvent and storage conditions for this compound?

For in vitro studies, this compound is soluble in DMSO (170 mg/mL) and water (100 mg/mL); however, using freshly opened DMSO and sonication is recommended to aid dissolution.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

3. I am observing precipitation when preparing my working solution. What should I do?

Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer. Here are some troubleshooting steps:

  • Use a gentle warming and/or sonication: This can help redissolve any precipitate that has formed.[1]

  • Prepare fresh solutions: It is recommended to prepare working solutions fresh for each experiment.[1]

  • Consider alternative formulation for in vivo studies: For animal studies, specific formulations are recommended to improve solubility and stability. Common formulations include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1][2]

4. What are the typical concentrations of this compound used in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and assay conditions. For example, it inhibits the proliferation of A549 lung cancer cells with an IC50 of 26 nM.[2][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

5. Are there any known off-target effects of this compound?

IPN60090 is described as a highly selective inhibitor for GLS1, with no activity observed against GLS2.[1][2] However, like many kinase inhibitors, off-target effects can be a concern and should be considered when interpreting experimental results.[6][7] It is good practice to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Inaccurate drug concentration.Prepare fresh drug dilutions for each experiment. Verify the concentration of the stock solution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Lower than expected potency (high IC50) Drug degradation.Use freshly prepared solutions. Ensure proper storage of the stock solution at -80°C.[1]
Cell line is resistant to GLS1 inhibition.Confirm GLS1 expression in your cell line. Consider using a positive control cell line known to be sensitive to GLS1 inhibition (e.g., A549).[2][5]
Incorrect assay incubation time.Optimize the incubation time for your specific cell line and assay.
Unexpected cytotoxicity at low concentrations Off-target effects.Perform control experiments, such as using a structurally related but inactive compound, to assess off-target toxicity.[6]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic level for your cells.
Challenges in In Vivo Experiments
Problem Possible Cause Suggested Solution
Poor drug solubility/precipitation in formulation Improper formulation technique.Follow the recommended formulation protocols carefully, adding each solvent sequentially and ensuring complete mixing.[1] Gentle warming or sonication may be necessary.[1]
Low drug exposure or bioavailability Inefficient absorption.IPN60090 has good oral bioavailability (F% = 89%).[1] However, ensure correct gavage technique to avoid dosing errors.
Rapid metabolism.The half-life (t1/2) is approximately 1 hour.[1] Consider the dosing schedule and timing of sample collection relative to drug administration.
Inconsistent tumor growth inhibition Variability in tumor implantation and size.Ensure consistent tumor cell implantation technique and start treatment when tumors reach a uniform size.
Animal health issues.Monitor animal health closely and report any adverse effects. Ensure proper animal husbandry.

Quantitative Data Summary

Table 1: In Vitro Potency of IPN60090

Parameter Value Assay Reference
GLS1 IC50 31 nMDual-coupled enzyme assay[1][2]
GLS2 IC50 >50000 nMDual-coupled enzyme assay[1][2]
A549 Cell Proliferation IC50 26 nMCellular viability assay[2][5]

Table 2: Pharmacokinetic Properties of IPN60090

Parameter Value Species Dosing Reference
Clearance (CL) 4.1 mL/min/kgMouse3 mg/kg (i.v.)[1]
Half-life (t1/2) 1 hourMouse3 mg/kg (i.v.)[1]
Maximum Concentration (Cmax) 19 µMMouse10 mg/kg (p.o.)[1]
Oral Bioavailability (F%) 89%Mouse10 mg/kg (p.o.)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of newly opened DMSO. For example, for 1 mg of this compound (MW: 605.44 g/mol ), add 165.17 µL of DMSO.

  • If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Cell Viability Assay (e.g., using A549 cells)
  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound from the stock solution in complete growth medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assess cell viability using a suitable method, such as the MTS or resazurin (B115843) assay, following the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

GLS1_Pathway Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ROS_Balance Redox Balance GSH->ROS_Balance IPN60090 IPN60090 IPN60090->GLS1 GLS1->Glutamate Inhibition Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study stock_prep Prepare IPN60090 Stock Solution working_dilutions Prepare Working Dilutions stock_prep->working_dilutions treatment Treat Cells with IPN60090 working_dilutions->treatment cell_seeding Seed Cells cell_seeding->treatment viability_assay Assess Cell Viability treatment->viability_assay data_analysis Analyze Data (IC50) viability_assay->data_analysis animal_model Establish Animal Model dosing Administer IPN60090 animal_model->dosing formulation Prepare In Vivo Formulation formulation->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd_analysis

References

IPN60090 dihydrochloride cell line sensitivity screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cell line sensitivity screening with IPN60090 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is IPN60090 dihydrochloride and what is its mechanism of action?

A1: IPN60090 is a potent and selective inhibitor of Glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the conversion of glutamine to glutamate.[1] By inhibiting GLS1, IPN60090 disrupts cancer cell metabolism, leading to decreased production of key metabolites required for proliferation and survival, such as alpha-ketoglutarate (B1197944) for the TCA cycle and glutathione (B108866) for redox balance.[1] IPN60090 shows high selectivity for GLS1 over GLS2.

Q2: Which cancer cell lines are sensitive to IPN60090?

A2: Sensitivity to IPN60090 can vary across different cancer cell lines. The A549 non-small cell lung cancer cell line has been shown to be sensitive to IPN60090.[1] Generally, cancer cells that are highly dependent on glutamine for their metabolism are more likely to be sensitive to GLS1 inhibition. This can include certain triple-negative breast cancers (TNBCs) and non-small cell lung cancers (NSCLCs).[2][3]

Q3: What are the known mechanisms of resistance to IPN60090 and other GLS1 inhibitors?

A3: Resistance to GLS1 inhibitors like IPN60090 can arise from several mechanisms, primarily centered around metabolic reprogramming.[4] These can include:

  • Upregulation of alternative metabolic pathways: Cancer cells may compensate for the inhibition of glutaminolysis by increasing their reliance on other metabolic pathways, such as glycolysis or fatty acid oxidation.[4]

  • Differential expression of glutaminase isoforms: As IPN60090 is selective for GLS1, cells that express the GLS2 isoform may be less sensitive.

  • Environmental factors: The composition of the cell culture medium can influence a cell line's sensitivity to glutaminase inhibitors.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
Contamination (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Instability of this compound solution.Prepare fresh stock solutions of IPN60090 and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
No significant inhibition of cell viability observed. The cell line may be inherently resistant.Consider using a positive control cell line known to be sensitive to GLS1 inhibition (e.g., A549). Investigate the expression levels of GLS1 and GLS2 in your cell line.
Suboptimal assay conditions.Optimize the incubation time with IPN60090. A 72-hour incubation is a common starting point. Ensure the drug concentrations tested are within a relevant range.
Unexpected cell death in control wells. Issues with cell culture medium or supplements.Use fresh, pre-warmed media and high-quality supplements. Ensure proper pH and osmolarity.
Cell handling stress.Handle cells gently during seeding and media changes to minimize stress.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeIC50 (nM)Reference
GLS1 (enzyme)Dual-coupled enzyme assay31[1]
A549 (non-small cell lung cancer)Cell proliferation assay26[1]

Table 2: Sensitivity of Selected Cancer Cell Line Types to GLS1 Inhibition (Data based on the related inhibitor CB-839)

Cell Line TypeStatusNotesReference
Triple-Negative Breast Cancer (TNBC)
HCC1806, HCC1143, HCC38, MDA-MB-436, MDA-MB-231, Hs578TSensitiveShowed >50% decrease in cell proliferation.[2]
HCC1937, HCC70, BT549, MDA-MB-157, MDA-MB-453, MDA-MB-468ResistantShowed <50% decrease in cell proliferation.[2]
Non-Small Cell Lung Cancer (NSCLC) VariesSensitivity is not strictly correlated with KRAS or LKB1 mutation status.[3]

Experimental Protocols

Detailed Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol is adapted from standard MTT assay procedures.[7]

Materials:

  • This compound

  • Target adherent cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.5% Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 3,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the IPN60090 stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated drug solutions.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Mandatory Visualizations

GLS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate NH3 GLS1 GLS1 aKG α-Ketoglutarate Glutamate->aKG Glutathione Glutathione (GSH) Glutamate->Glutathione TCA_Cycle TCA Cycle aKG->TCA_Cycle ROS ROS Glutathione->ROS Reduces IPN60090 IPN60090 IPN60090->GLS1 Inhibits

Caption: Glutaminase 1 (GLS1) Signaling Pathway and Inhibition by IPN60090.

Experimental_Workflow A 1. Cell Seeding (24h incubation) B 2. Treatment with IPN60090 (72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Experimental Workflow for IC50 Determination of IPN60090.

Troubleshooting_Tree Start High IC50 or No Inhibition Q1 Is the cell line known to be dependent on glutamine? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are assay conditions optimized? A1_Yes->Q2 Resistant Cell line may be intrinsically resistant. A1_No->Resistant A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the IPN60090 stock solution fresh and properly stored? A2_Yes->Q3 Optimize Optimize seeding density, drug concentration range, and incubation time. A2_No->Optimize A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Final_Check Consider mycoplasma testing and review cell handling procedures. A3_Yes->Final_Check Prepare_Fresh Prepare fresh drug dilutions and aliquot stock solution. A3_No->Prepare_Fresh

Caption: Troubleshooting Decision Tree for High IC50 Values.

References

Validation & Comparative

A Comparative Efficacy Analysis of Glutaminase Inhibitors: IPN60090 Dihydrochloride versus CB-839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase (B10826351) 1 (GLS1) has emerged as a promising strategy to exploit the glutamine addiction of various malignancies. This guide provides a detailed comparison of two clinical-stage GLS1 inhibitors: IPN60090 dihydrochloride (B599025) (also known as IACS-6274) and CB-839 (Telaglenastat). By examining their mechanism of action, preclinical efficacy, and available clinical data, this document aims to offer an objective resource for the scientific community.

Mechanism of Action: Targeting Glutamine Metabolism

Both IPN60090 and CB-839 are potent and selective inhibitors of GLS1, the enzyme responsible for the conversion of glutamine to glutamate (B1630785).[1][2] This initial step is critical for cancer cells that rely on glutamine for anaplerosis of the tricarboxylic acid (TCA) cycle, redox homeostasis through glutathione (B108866) synthesis, and the production of biosynthetic precursors.[3][4] By blocking GLS1, these inhibitors disrupt these vital cellular processes, leading to decreased proliferation and induction of apoptosis in susceptible cancer cells.[1][4]

Glutaminase Inhibition Pathway cluster_cell Cancer Cell cluster_inhibitors Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle Glutathione Glutathione (Redox Balance) Glutamate->Glutathione Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis IPN60090 IPN60090 IPN60090->Glutamate Inhibition CB839 CB-839 CB839->Glutamate

Caption: Mechanism of action of IPN60090 and CB-839 in cancer cells.

Preclinical Efficacy: A Head-to-Head Look

Direct comparative studies of IPN60090 and CB-839 are limited; however, available data allows for an assessment of their relative potency and efficacy.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for IPN60090 and CB-839 against the GLS1 enzyme and in various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical conditions.

Table 1: Enzymatic and Cellular IC50 Values

CompoundTargetIC50 (nM)Cell LineIC50 (nM)Reference
IPN60090 Recombinant Human GLS1 (GAC isoform)31A549 (Lung Cancer)26[5]
CB-839 Recombinant Human GAC24A549 (Lung Cancer)26-40[6][7]
CB-839 Endogenous GLS1 (mouse kidney)23--[6]
CB-839 Endogenous GLS1 (mouse brain)28--[6]

Table 2: CB-839 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCC1806Triple-Negative Breast Cancer20-100[7][8]
MDA-MB-436Triple-Negative Breast Cancer520[7]
CAKI-1Renal Cell Carcinoma40[7]
HCT116Colon Cancer28[7]
NCI-H460Lung Cancer36[7]
CT-26Colon Cancer (murine)420[7]

Note: The IC50 values for CB-839 in Table 2 are from studies that did not include a direct comparison with IPN60090.

In Vivo Efficacy

A study on the discovery of IPN60090 included a head-to-head comparison with CB-839 in a non-small cell lung cancer xenograft model. The results indicated that IPN60090 administered orally at 100 mg/kg twice daily demonstrated similar efficacy and target engagement to CB-839 at a dose of 200 mg/kg twice daily.[5] This suggests that IPN60090 may have a more favorable pharmacokinetic profile, allowing for comparable in vivo activity at a lower dose.

Both compounds have shown significant anti-tumor activity in various xenograft models as monotherapies and in combination with other agents. For instance, CB-839 has demonstrated efficacy in models of triple-negative breast cancer and renal cell carcinoma.[9][10]

Clinical Development and Outlook

Both IPN60090 and CB-839 are currently in clinical trials for a range of solid tumors.

  • IPN60090 (IACS-6274) is in a Phase I, first-in-human, biomarker-driven trial for patients with advanced solid tumors, including those with specific molecular alterations such as KEAP1/NFE2L2 mutations or low asparagine synthetase (ASNS) levels.[11][12][13][14] Early results have shown that the drug is well-tolerated with evidence of target inhibition and preliminary anti-tumor activity.[11][13]

  • CB-839 (Telaglenastat) has undergone more extensive clinical investigation, with multiple Phase I and II trials completed or ongoing in various cancers, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer, often in combination with other therapies.[4][9][15]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the preclinical evaluation of GLS1 inhibitors.

Glutaminase Activity Assay

Objective: To determine the in vitro potency of an inhibitor against the GLS1 enzyme.

General Protocol:

  • Recombinant human GLS1 (GAC isoform) is used as the enzyme source.

  • The assay is typically a coupled-enzyme reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase (GDH) in the presence of NAD+ to α-ketoglutarate and NADH.

  • The production of NADH is monitored spectrophotometrically or fluorometrically.

  • Inhibitors are pre-incubated with the enzyme at various concentrations.

  • The reaction is initiated by the addition of the substrate, glutamine.

  • The rate of NADH production is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Viability Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

General Protocol (using CellTiter-Glo®):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO).

  • Plates are incubated for a specified period (e.g., 72 hours).

  • CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Luminescence is measured using a plate reader.

  • IC50 values are determined by plotting cell viability against inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Glutaminase Activity Assay Cell_Culture Cancer Cell Culture Xenograft_Model Xenograft Model Establishment Enzyme_Assay->Xenograft_Model Promising candidates advance Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Metabolomics Metabolomic Analysis Viability_Assay->Metabolomics Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: A typical experimental workflow for evaluating GLS1 inhibitors.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

General Protocol:

  • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target engagement and downstream metabolic effects).

Conclusion

References

IPN60090 Dihydrochloride: A Comparative Guide to GLS1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glutaminase (B10826351) 1 (GLS1) inhibitors, understanding the selectivity profile of these compounds is paramount. This guide provides an objective comparison of IPN60090 dihydrochloride (B599025) with other notable GLS1 inhibitors, supported by experimental data to validate its performance.

Glutaminase 1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785), thereby fueling cancer cell growth and proliferation.[1] The development of selective GLS1 inhibitors is a promising therapeutic strategy.[1][2] There are two primary isoforms of glutaminase: GLS1, which is ubiquitously expressed and linked to oncogenesis, and GLS2, which is primarily found in the liver and may have tumor-suppressive functions.[1][3] Therefore, high selectivity for GLS1 over GLS2 is a desirable characteristic for a GLS1 inhibitor to maximize therapeutic efficacy while minimizing off-target effects.[1]

IPN60090 dihydrochloride is a potent and highly selective, orally active inhibitor of GLS1.[3] This guide will compare its activity with other well-known GLS1 inhibitors: CB-839 (Telaglenastat), BPTES, and Compound 968.[2]

Comparative Selectivity and Potency of GLS1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other GLS1 inhibitors against both GLS1 and GLS2. The data demonstrates the superior selectivity of this compound.

CompoundGLS1 IC50 (nM)GLS2 IC50 (nM)Selectivity (GLS2/GLS1)
This compound 31>50,000>1613
CB-839 (Telaglenastat)~15-28>1,000>35-67
BPTESNot specifiedNot specifiedHigh GLS1 selectivity reported
Compound 9689,300Not specifiedMay inhibit GLS2

Data compiled from multiple sources. Assay conditions may vary.

In cellular assays, this compound demonstrates potent anti-proliferative activity. A direct comparison in the A549 non-small cell lung cancer cell line highlights its comparable cellular potency to the clinical-stage inhibitor CB-839.

CompoundA549 Cell Proliferation IC50 (nM)
This compound 26
CB-839 (Telaglenastat)27

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the glutaminolysis pathway and a typical workflow for evaluating GLS1 inhibitor selectivity.

Glutaminolysis Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle IPN60090 IPN60090 Glutamine_Glutamate

Caption: The glutaminolysis pathway and the point of inhibition for GLS1 inhibitors.

Experimental Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant GLS1 and GLS2 Enzymes Inhibitor_Dilution Serial Dilution of Test Inhibitors Enzyme_Prep->Inhibitor_Dilution Coupled_Assay Perform Coupled Enzyme Assay Inhibitor_Dilution->Coupled_Assay IC50_Calc Calculate IC50 Values Coupled_Assay->IC50_Calc Selectivity Determine Selectivity (GLS2 IC50 / GLS1 IC50) IC50_Calc->Selectivity Cell_Culture Culture A549 Cells Cell_Treatment Treat Cells with Inhibitor Dilutions Cell_Culture->Cell_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Cell_IC50 Determine Cellular IC50 Viability_Assay->Cell_IC50 Cell_IC50->Selectivity

Caption: Workflow for determining the selectivity and potency of GLS1 inhibitors.

Experimental Protocols

Biochemical Selectivity Assay: Dual-Coupled Enzyme Assay

This assay is widely used to determine the enzymatic activity of GLS1 and GLS2 and the potency of inhibitors.

Principle: The activity of glutaminase is measured by quantifying the production of glutamate. Glutamate dehydrogenase (GDH) utilizes glutamate as a substrate, and in the presence of NAD+, oxidizes it to α-ketoglutarate, which reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified recombinant human GLS1 and GLS2 enzymes

  • L-glutamine

  • Test inhibitors (IPN60090, CB-839, etc.) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM KCl, 1 mM DTT)

  • Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer. A final DMSO concentration of ≤1% is recommended.

  • In a 96-well plate, add the assay buffer, NAD+, and GDH to each well.

  • Add the serially diluted inhibitors to the respective wells. Include controls for 100% activity (vehicle control) and no activity (no enzyme).

  • Add the GLS1 or GLS2 enzyme to the appropriate wells.

  • Initiate the reaction by adding L-glutamine to all wells.

  • Immediately measure the increase in absorbance at 340 nm over time at a constant temperature.

  • Calculate the initial reaction rates from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cell-Based Potency Assay: A549 Cell Viability (MTT Assay)

This assay determines the effect of GLS1 inhibitors on the proliferation of cancer cells.[4]

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours in a humidified incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[5]

References

Confirming On-Target Effects of IPN60090 Dihydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of Glutaminase 1 (GLS1), with other alternative compounds. The information presented is supported by experimental data to assist researchers in evaluating its on-target effects for applications in cancer metabolism and drug discovery.

Introduction to IPN60090 Dihydrochloride

This compound is an orally bioavailable small molecule that exhibits high selectivity for GLS1, an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2] By inhibiting GLS1, IPN60090 disrupts the conversion of glutamine to glutamate (B1630785), a key step in the tricarboxylic acid (TCA) cycle and the production of essential building blocks for cellular proliferation.[3] This targeted inhibition makes IPN60090 a promising therapeutic agent in tumors dependent on glutamine metabolism.[3][4]

Comparative Analysis of On-Target Effects

The efficacy of this compound is best understood through direct comparison with other known GLS1 inhibitors. This section provides a quantitative summary of its performance in key assays.

Biochemical Potency and Selectivity

A critical measure of a targeted inhibitor is its potency against the intended target and its selectivity over related proteins. IPN60090 demonstrates high potency against GLS1 with minimal activity against the related isoform, GLS2.

CompoundTargetIC50 (nM)Selectivity (vs. GLS2)
This compound GLS1 31 >1600-fold
GLS2>50000
CB-839GLS1Data not available in initial searchData not available in initial search

Table 1: Biochemical potency and selectivity of this compound against GLS1 and GLS2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][5][6]

Cellular Activity

The on-target effects of IPN60090 are further confirmed in cellular assays that measure the inhibition of cancer cell proliferation.

CompoundCell LineAssayIC50 (nM)
This compound A549 (Human Lung Carcinoma) Cell Proliferation 26
CB-839A549 (Human Lung Carcinoma)Cell ProliferationData not available in initial search

Table 2: Cellular antiproliferative activity of this compound in the A549 human lung cancer cell line.[1][5][6]

In Vivo Target Engagement and Efficacy

Preclinical studies have demonstrated the in vivo target engagement and anti-tumor efficacy of IPN60090. A direct comparison with the alternative GLS1 inhibitor, CB-839, highlights its favorable in vivo profile.

CompoundDosingEfficacyTarget Engagement
This compound 100 mg/kg, twice daily (oral) Similar to CB-839 Similar to CB-839
CB-839250 mg/kg, twice daily (oral)Not specifiedNot specified

Table 3: In vivo comparison of this compound and CB-839. Data indicates that IPN60090 achieves similar efficacy and target engagement at a lower dose compared to CB-839.[1][5][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to confirm on-target effects, the following diagrams are provided.

cluster_cell Cancer Cell Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle & Biosynthesis alpha_KG->TCA GLS1->Glutamate product IPN60090 IPN60090 IPN60090->GLS1 inhibition

Caption: Glutaminase 1 (GLS1) Signaling Pathway Inhibition by IPN60090.

cluster_workflow Experimental Workflow start Start enzyme_assay Biochemical Assay (Dual-Coupled Enzyme Assay) start->enzyme_assay 1. Potency cell_assay Cell-Based Assay (CellTiter-Fluor) start->cell_assay 2. Cellular Effect in_vivo In Vivo Studies (Xenograft Models) start->in_vivo 3. Efficacy data_analysis Data Analysis (IC50, Efficacy) enzyme_assay->data_analysis cell_assay->data_analysis in_vivo->data_analysis end Conclusion data_analysis->end

Caption: Workflow for Confirming On-Target Effects of IPN60090.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Dual-Coupled Enzyme Assay for GLS1 Activity

This assay measures the biochemical potency of inhibitors against purified recombinant human GLS1.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the purified GLS1 enzyme in a suitable buffer.

  • Inhibitor Addition : Serial dilutions of this compound or other test compounds are added to the reaction mixture.

  • Substrate Initiation : The reaction is initiated by the addition of the substrate, glutamine.

  • Coupled Enzyme Reaction : The product of the GLS1 reaction, glutamate, is used as a substrate by a second enzyme, glutamate dehydrogenase (GDH). The GDH-catalyzed reaction reduces NAD+ to NADH.

  • Detection : The production of NADH is monitored by measuring the increase in absorbance at 340 nm, which is proportional to the GLS1 activity.

  • IC50 Determination : The concentration of the inhibitor that causes a 50% reduction in GLS1 activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Fluor™)

This assay determines the effect of GLS1 inhibition on the proliferation of cancer cells.

  • Cell Seeding : A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Reagent Addition : The CellTiter-Fluor™ reagent, which contains a fluorogenic peptide substrate for a conserved and active protease within live cells, is added to each well.

  • Fluorescence Measurement : The fluorescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • IC50 Calculation : The concentration of the inhibitor that causes a 50% reduction in cell proliferation (IC50) is determined by plotting the fluorescence signal against the inhibitor concentration.

Conclusion

The available data strongly supports the on-target effects of this compound as a potent and selective inhibitor of GLS1. Its high biochemical potency, significant anti-proliferative activity in cancer cells, and favorable in vivo efficacy profile, particularly when compared to alternatives like CB-839, underscore its potential as a valuable tool for cancer research and a promising candidate for therapeutic development. The provided experimental protocols offer a foundation for researchers to independently verify these on-target effects in their own cellular models.

References

A Comparative Guide to IPN60090 Dihydrochloride: A Potent and Selective GLS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IPN60090 dihydrochloride (B599025), a clinical-stage selective Glutaminase-1 (GLS1) inhibitor, with its key alternative, Telaglenastat (CB-839). This document synthesizes preclinical data on their biochemical potency, cellular activity, pharmacokinetic properties, and biomarkers for target engagement and patient selection.

Executive Summary

IPN60090 dihydrochloride is a highly potent and selective oral inhibitor of GLS1, an enzyme critical for the metabolic reprogramming of many cancer cells.[1][2] By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth.[1] Preclinical studies have demonstrated its robust target engagement and promising pharmacokinetic profile. This guide presents a side-by-side comparison with Telaglenastat (CB-839), another well-characterized GLS1 inhibitor, to aid researchers in evaluating these compounds for their specific research and development needs.

At a Glance: IPN60090 vs. Telaglenastat (CB-839)

ParameterThis compoundTelaglenastat (CB-839)Reference(s)
Target Glutaminase-1 (GLS1)Glutaminase-1 (GLS1)[1][3]
IC50 (GLS1 enzyme) 31 nM24 nM[2][3]
IC50 (A549 cells) 26 nM26 nM[2][4]
Oral Bioavailability (F%) 89% (in rats)Not explicitly reported[2]
Cmax (oral) 19 µM (10 mg/kg in rats)Not explicitly reported[2]
Half-life (t1/2) 1 hour (i.v. in rats)Not explicitly reported[2]

Target Engagement and Biomarker Analysis

The primary mechanism of action for GLS1 inhibitors is the reduction of glutamate production from glutamine.[1] This provides a direct pharmacodynamic biomarker for assessing target engagement in both preclinical and clinical settings.

Target Engagement Biomarker: Glutamate/Glutamine Ratio

A key indicator of GLS1 inhibition is the ratio of glutamate to glutamine in tumor tissue. Treatment with IPN60090 has been shown to cause a dose-dependent decrease in this ratio in a non-small cell lung cancer (NSCLC) xenograft model (H460), confirming robust target engagement in vivo.[1] Similarly, Telaglenastat has been shown to reduce tumor glutamate levels in glioma xenograft models.[5]

In Vivo Target Engagement of IPN60090 in H460 Xenograft Model [1]

Dose (mg/kg)Time Point% Decrease in Glutamate/Glutamine Ratio (vs. Vehicle)
108h~25%
508h~60%
2508h~60%
1024h~20%
5024h~50%
25024h~50%
Predictive Biomarkers for Patient Selection

Preclinical research has identified potential predictive biomarkers that may help identify patient populations most likely to respond to GLS1 inhibition.

  • KEAP1/NFE2L2 Mutations: In non-small cell lung cancer (NSCLC), mutations in the KEAP1 and NFE2L2 genes, which are involved in regulating oxidative stress, are associated with increased sensitivity to GLS1 inhibitors.[6][7]

  • Low Asparagine Synthetase (ASNS) Expression: In ovarian cancer models, low expression of the metabolic enzyme asparagine synthetase (ASNS) has been shown to predict a better response to IPN60090.[8]

Preclinical Pharmacokinetics

A summary of the available preclinical pharmacokinetic parameters for this compound is provided below. Data for Telaglenastat (CB-839) in similar preclinical models is less consistently reported in the public domain.

Pharmacokinetic Parameters of this compound (Rat) [2]

RouteDose (mg/kg)Cmax (µM)t1/2 (h)F%
Intravenous (i.v.)3-1-
Oral (p.o.)1019-89

Experimental Protocols

GLS1 Inhibition Assay (Fluorometric Coupled-Enzyme Assay)

This assay measures the inhibition of GLS1 activity by quantifying the production of glutamate, which is then used in a coupled enzymatic reaction to generate a fluorescent signal.

Materials:

  • Purified recombinant human GLS1 enzyme

  • L-Glutamine (substrate)

  • Test compound (e.g., IPN60090) and control inhibitor (e.g., CB-839)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA, 1 mM DTT)

  • Coupling enzyme mix (containing glutamate dehydrogenase and NADP+)

  • Fluorometric detection reagent (e.g., Resazurin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test and control inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors. Include wells with assay buffer only as a "no inhibitor" control and wells without the GLS1 enzyme as a background control.

  • Add the GLS1 enzyme solution to all wells except the background controls.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the L-glutamine substrate solution to all wells.

  • Immediately add the coupling enzyme mix and fluorometric detection reagent.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Resazurin) over time.

  • Calculate the rate of reaction for each inhibitor concentration and normalize to the "no inhibitor" control to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Glutamate and Glutamine in Tumor Tissue by LC-MS/MS

This method allows for the precise quantification of glutamate and glutamine levels in tumor tissue samples to assess target engagement.

Materials:

  • Tumor tissue samples

  • Homogenization buffer (e.g., PBS) with protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Internal standards (e.g., 13C-labeled glutamate and glutamine)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Chromatography column suitable for polar molecule separation (e.g., HILIC or ion-pairing reversed-phase)

Procedure:

  • Sample Preparation:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in ice-cold homogenization buffer containing the internal standards.

    • Precipitate proteins by adding a sufficient volume of ice-cold methanol or acetonitrile.

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate glutamate and glutamine using an appropriate chromatographic method.

    • Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate standard curves for glutamate and glutamine using known concentrations of standards.

    • Calculate the concentrations of glutamate and glutamine in the tumor samples based on the standard curves and the signals from the internal standards.

    • Determine the glutamate/glutamine ratio for each sample.

Visualizing Key Pathways and Workflows

GLS1_Signaling_Pathway Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Substrate Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutathione Glutathione Glutamate->Glutathione TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle ROS_Balance Redox Balance Glutathione->ROS_Balance IPN60090 IPN60090 IPN60090->GLS1 Inhibition GLS1->Glutamate Product

Caption: Glutaminase-1 (GLS1) Signaling Pathway and Point of Inhibition by IPN60090.

Target_Engagement_Workflow cluster_0 In Vivo Model cluster_1 Sample Processing cluster_2 Analysis Tumor_Model Tumor Xenograft Model Treatment Administer IPN60090 Tumor_Model->Treatment Tumor_Collection Collect Tumor Tissue Treatment->Tumor_Collection Homogenization Tissue Homogenization Tumor_Collection->Homogenization Metabolite_Extraction Metabolite Extraction Homogenization->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Calculate Glu/Gln Ratio LCMS->Data_Analysis

Caption: Experimental Workflow for Target Engagement Biomarker Analysis.

References

A Comparative Guide to the Anti-proliferative Effects of IPN60090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of novel therapeutic agents is paramount. This guide provides a comparative analysis of the anti-proliferative effects of IPN60090 dihydrochloride (B599025), a selective glutaminase-1 (GLS1) inhibitor, against its key alternative, CB-839 (Telaglenastat).

IPN60090 is a potent and selective inhibitor of glutaminase (B10826351) (GLS1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts a key nutrient supply for rapidly proliferating tumors.[2] This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Anti-proliferative Activity

Direct side-by-side in vitro comparisons of the half-maximal inhibitory concentration (IC50) for IPN60090 and CB-839 across a broad panel of cancer cell lines are not extensively available in the public domain. However, existing preclinical data allows for a comparative assessment of their potency and efficacy.

In Vitro Efficacy:

CompoundCell LineCancer TypeIC50 (nM)Reference
IPN60090 A549Non-Small Cell Lung CancerData not publicly available in this format, but potent inhibition is noted.[2]
CB-839 HCC1806Triple-Negative Breast Cancer49[3]
CB-839 MDA-MB-231Triple-Negative Breast Cancer26[3]
CB-839 Multiple Myeloma Cell LinesMultiple MyelomaEffective concentrations vary (10 nM to 1 µM)[4]
CB-839 Glioblastoma Cell Lines (T98G, LN229, U87MG)GlioblastomaSignificant metabolic effects observed[5]

In Vivo Efficacy:

A key preclinical study directly compared the in vivo efficacy of IPN60090 and CB-839 in a non-small cell lung cancer patient-derived xenograft (PDX) model. The results demonstrated that orally administered IPN60090 at 100 mg/kg twice daily exhibited similar anti-tumor efficacy and target engagement as CB-839 administered at 250 mg/kg twice daily.[2] This suggests that IPN60090 may have improved pharmacokinetic properties and/or in vivo potency compared to CB-839.

Biomarkers of Response

Preclinical studies have identified potential biomarkers that may predict sensitivity to IPN60090:

  • KEAP1/NFE2L2 Mutations: In lung cancer models, mutations in the KEAP1 and NFE2L2 genes, which are involved in regulating oxidative stress, have been shown to sensitize cells to IPN60090 treatment.[1]

  • Low Asparagine Synthetase (ASNS) Expression: In ovarian cancer models, low expression of ASNS is a predictive biomarker for response to IPN60090.[6][7]

Experimental Protocols

A standard method to assess the anti-proliferative effects of compounds like IPN60090 is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay relies on the ability of the SRB dye to bind to total cellular protein, providing a quantitative measure of cell biomass.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • IPN60090 dihydrochloride and CB-839 (or other comparators)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of IPN60090 and the comparator compound (e.g., CB-839). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for each compound.

Visualizing the Mechanism and Workflow

To better understand the context of IPN60090's action, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Asparagine Asparagine Glutamine_int->Asparagine Glutamine_mito Glutamine Glutamine_int->Glutamine_mito Glutamate_int Glutamate Glutamate_int->Asparagine ASNS ASNS ASNS->Asparagine Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Glutaminolysis aKG α-Ketoglutarate Glutamate_mito->aKG GSH Glutathione (GSH) Glutamate_mito->GSH GLS1 GLS1 GLS1->Glutamate_mito TCA TCA Cycle aKG->TCA Cell_Proliferation Cell Proliferation & Survival TCA->Cell_Proliferation Energy & Biosynthesis ROS ROS GSH->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis Induces IPN60090 IPN60090 / CB-839 IPN60090->GLS1 Inhibits

Caption: Mechanism of action for GLS1 inhibitors like IPN60090.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Culture (e.g., A549, OVCAR3) C 3. Cell Seeding (96-well plates) A->C B 2. Compound Preparation (Serial Dilutions of IPN60090 & CB-839) D 4. Compound Treatment (Incubate for 72h) B->D C->D E 5. Cell Fixation & Staining (TCA fixation, SRB staining) D->E F 6. Absorbance Reading (510 nm) E->F G 7. Data Processing (% Growth Inhibition) F->G H 8. IC50 Determination G->H I 9. Comparative Analysis H->I

Caption: Workflow for comparing anti-proliferative effects.

References

IPN60090 Dihydrochloride: A Potential Strategy to Overcome Resistance to the Glutaminase Inhibitor CB-839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IPN60090 dihydrochloride (B599025) and CB-839, two potent inhibitors of glutaminase (B10826351) 1 (GLS1), with a focus on the potential efficacy of IPN60090 in cancer models that have developed resistance to CB-839. While direct head-to-head studies in confirmed CB-839-resistant models are not yet publicly available, this document synthesizes existing preclinical and clinical data to inform future research and drug development strategies.

Introduction to Glutaminase Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is the increased dependence on glutamine, an essential amino acid, for energy production and biosynthesis. Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), a key step in glutaminolysis. Inhibition of GLS1 represents a promising therapeutic strategy to selectively target and eliminate cancer cells.

CB-839 (Telaglenastat) is a first-in-class, potent, and selective inhibitor of GLS1 that has shown anti-tumor activity in various preclinical models and is currently under investigation in clinical trials.[1] However, as with many targeted therapies, the development of resistance to CB-839 can limit its long-term efficacy.

IPN60090 (IACS-6274) is a novel, potent, and selective GLS1 inhibitor with an optimized pharmacokinetic and physicochemical profile.[2][3] Currently in Phase I clinical trials, IPN60090 has demonstrated promising preclinical activity and may offer advantages over existing GLS1 inhibitors, including in the context of resistance.[4][5]

Mechanisms of Resistance to CB-839

The primary mechanism of acquired resistance to CB-839 is metabolic reprogramming, which allows cancer cells to bypass their dependence on glutamine. Key resistance mechanisms include:

  • Pyruvate (B1213749) Anaplerosis: Cancer cells can utilize extracellular pyruvate to replenish tricarboxylic acid (TCA) cycle intermediates, thereby circumventing the metabolic block imposed by GLS1 inhibition.[6]

  • Upregulation of Alternative Metabolic Pathways: Resistant cells may upregulate other metabolic pathways, such as glycolysis or fatty acid oxidation, to compensate for the loss of glutamine as a fuel source.[7]

  • Differential Isoform Expression: While CB-839 inhibits both KGA and GAC splice variants of GLS1, alterations in their relative expression could potentially contribute to reduced sensitivity.[8]

Comparative Efficacy Data

Direct comparative data of IPN60090 in verified CB-839 resistant models is not yet available in the public domain. However, a benchmarking study in a non-small cell lung cancer (NSCLC) xenograft model (H2122) provides some insight into their relative potency.

CompoundDoseEfficacy OutcomeReference
IPN60090 100 mg/kg, twice dailySimilar efficacy and target engagement to CB-839[2]
CB-839 200 mg/kg, twice dailySignificant anti-tumor activity[1]

Table 1: In Vivo Efficacy in an NSCLC Xenograft Model.

This study suggests that IPN60090 may achieve comparable efficacy at a lower dose than CB-839 in this specific model. Further investigation is required to determine if this improved potency translates to superior activity in resistant settings.

Preclinical and Clinical Profile of IPN60090

IPN60090 was developed to have improved drug-like properties over earlier GLS1 inhibitors.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with specific molecular vulnerabilities:

  • NSCLC with KEAP1/NFE2L2 mutations: These mutations lead to a dependence on glutamine for redox homeostasis, sensitizing cells to GLS1 inhibition.[4]

  • Ovarian Cancer with low Asparagine Synthetase (ASNS) expression: Low ASNS levels are associated with increased reliance on glutamine metabolism.[4]

Phase I clinical trial data for IPN60090 (IACS-6274) have shown that it is well-tolerated and demonstrates significant target engagement at achievable doses.[5][6]

Experimental Protocols

To definitively assess the efficacy of IPN60090 in CB-839 resistant models, the following experimental workflow is proposed:

1. Generation of CB-839 Resistant Cell Lines:

  • Cell Culture: Culture a cancer cell line known to be initially sensitive to CB-839 (e.g., a triple-negative breast cancer line like HCC-1806) in standard growth medium.

  • Dose Escalation: Continuously expose the cells to gradually increasing concentrations of CB-839 over several months.

  • Selection: Isolate and expand clones that demonstrate sustained proliferation at high concentrations of CB-839 (e.g., >1 µM).

  • Confirmation of Resistance: Characterize the resistant phenotype by determining the IC50 of CB-839 in the resistant line compared to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in IC50 confirms resistance.

2. In Vitro Efficacy Comparison:

  • Cell Viability Assays: Treat both the parental (sensitive) and CB-839 resistant cell lines with a range of concentrations of both IPN60090 and CB-839 for 72 hours.

  • Data Analysis: Calculate and compare the IC50 values for each compound in both cell lines. A significantly lower IC50 for IPN60090 in the resistant line would suggest its ability to overcome resistance.

3. In Vivo Xenograft Studies:

  • Model Establishment: Implant either the parental or CB-839 resistant cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, CB-839, and IPN60090.

  • Efficacy Assessment: Monitor tumor growth over time. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring glutamate and glutamine levels).

Visualizing Pathways and Workflows

Glutaminolysis_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (e.g., Nucleotides, GSH) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle CB839 CB-839 CB839->Glutamate Inhibits IPN60090 IPN60090 IPN60090->Glutamate Inhibits

Glutaminolysis pathway and points of inhibition.

Resistance_Mechanism cluster_0 CB-839 Treatment cluster_1 Resistance Development CB839_sensitive CB-839 Sensitive Cancer Cell Pyruvate_Anaplerosis Pyruvate Anaplerosis CB839_sensitive->Pyruvate_Anaplerosis Acquired Resistance Metabolic_Reprogramming Alternative Metabolic Pathways CB839_sensitive->Metabolic_Reprogramming Acquired Resistance CB839_resistant CB-839 Resistant Cancer Cell Pyruvate_Anaplerosis->CB839_resistant Leads to Metabolic_Reprogramming->CB839_resistant Leads to

Mechanisms of acquired resistance to CB-839.

Experimental_Workflow start Start with CB-839 Sensitive Cell Line generate_resistant Generate CB-839 Resistant Cell Line (Dose Escalation) start->generate_resistant in_vitro In Vitro Comparison (IC50 of IPN60090 vs. CB-839) generate_resistant->in_vitro in_vivo In Vivo Xenograft Study (Tumor Growth Inhibition) in_vitro->in_vivo end Comparative Efficacy Data in_vivo->end

Workflow for evaluating IPN60090 in CB-839 resistant models.

Conclusion and Future Directions

While CB-839 has paved the way for targeting glutamine metabolism in cancer, the emergence of resistance necessitates the development of next-generation inhibitors. IPN60090, with its optimized properties and potent preclinical activity, represents a promising candidate. Although direct evidence is pending, its distinct chemical structure and potentially greater potency suggest it may be effective in overcoming CB-839 resistance. The experimental framework outlined in this guide provides a clear path for rigorously testing this hypothesis. Further research in this area is crucial to determine if IPN60090 can offer a new therapeutic option for patients who have relapsed on or are refractory to CB-839. Combination strategies, such as co-targeting GLS1 and pathways identified in resistance mechanisms, should also be explored to achieve more durable clinical responses.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling IPN60090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like IPN60090 dihydrochloride (B599025) is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize risk and ensure laboratory safety.

Personal Protective Equipment (PPE)

A thorough risk assessment considering the quantity, physical form (powder or solution), and specific laboratory procedure should determine the level of PPE required.[1] The following table summarizes recommended PPE for various laboratory activities involving potent compounds like IPN60090 dihydrochloride.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders necessitates full respiratory protection.[1] Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] Engineering controls like a fume hood are the primary means of protection.[1][2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure.[1] The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[1]

Operational and Disposal Plans

A systematic approach is crucial for safely handling potent compounds from receipt to disposal. The following workflow outlines key stages and necessary precautions.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C or -80°C Inspect->Store Weigh Weighing in Containment Store->Weigh Dissolve Dissolving in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect Collect Waste Experiment->Collect Label Label Hazardous Waste Collect->Label Dispose Dispose per Regulations Label->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal ProcedureRationale
Contaminated Labware (e.g., vials, pipette tips)- Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound's name.To minimize handling of contaminated items and prevent accidental exposure.[1]
Contaminated PPE (e.g., gloves, lab coat)- Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.[1]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.To prevent unwanted chemical reactions and ensure proper disposal.[1]
Solid Waste - Collect in a designated, sealed container.- Label as "Hazardous Waste" with the compound's name.To prevent aerosolization and contamination.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table provides guidance based on general safety data for hazardous chemicals.[3]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Signaling Pathway and Logical Relationships

The handling of potent compounds like this compound involves a hierarchical approach to safety, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood, Isolator) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Respirator) Administrative->PPE Least Effective

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.